Pcsk9-IN-2
Description
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Structure
3D Structure
Properties
Molecular Formula |
C26H32N6O6 |
|---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
(3R)-1-[4-[(3R)-2,5-dioxo-3-[[(3R)-2-oxoazepan-3-yl]amino]pyrrolidin-1-yl]phenyl]-3-[[(3R)-2-oxoazepan-3-yl]amino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C26H32N6O6/c33-21-13-19(29-17-5-1-3-11-27-23(17)35)25(37)31(21)15-7-9-16(10-8-15)32-22(34)14-20(26(32)38)30-18-6-2-4-12-28-24(18)36/h7-10,17-20,29-30H,1-6,11-14H2,(H,27,35)(H,28,36)/t17-,18-,19-,20-/m1/s1 |
InChI Key |
HHZNNXTVGFYZFQ-UAFMIMERSA-N |
Isomeric SMILES |
C1CCNC(=O)[C@@H](C1)N[C@@H]2CC(=O)N(C2=O)C3=CC=C(C=C3)N4C(=O)C[C@H](C4=O)N[C@@H]5CCCCNC5=O |
Canonical SMILES |
C1CCNC(=O)C(C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)N4C(=O)CC(C4=O)NC5CCCCNC5=O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Action of Pcsk9-IN-2: A Technical Overview of a Novel PCSK9-LDLR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of Pcsk9-IN-2, a novel small molecule inhibitor targeting the interaction between Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and the Low-Density Lipoprotein Receptor (LDLR). This document summarizes the currently available data, outlines putative experimental methodologies, and visualizes the key pathways and processes involved.
Core Mechanism of Action
This compound is a novel small molecule designed to disrupt the protein-protein interaction (PPI) between PCSK9 and the LDLR.[1][2][3][4][5] The primary mechanism of action of PCSK9 is to bind to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.[6][7] This binding targets the LDLR for lysosomal degradation, thereby preventing its recycling to the cell surface.[6][7] A reduction in the number of cell surface LDLRs leads to decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream, resulting in elevated plasma LDL-C levels.[6][7]
This compound functions by directly interfering with the binding of PCSK9 to the LDLR. By inhibiting this interaction, this compound prevents the PCSK9-mediated degradation of the LDLR. This allows for the normal recycling of the LDLR back to the hepatocyte surface, leading to an increased number of available receptors for LDL-C uptake from the circulation and consequently, a reduction in plasma LDL-C levels.
Quantitative Data
Publicly available quantitative data for this compound is currently limited. The primary reported value is its half-maximal inhibitory concentration (IC50) for the disruption of the PCSK9-LDLR interaction.
| Compound | Parameter | Value | Reference |
| This compound | IC50 (PCSK9-LDLR PPI) | 7.57 μM | [1][2][3][4][5] |
Further quantitative data regarding binding affinity (Kd), cellular LDL-C uptake (EC50), and in vivo efficacy are not available in the public domain at the time of this report.
Signaling Pathway and Logical Relationships
The following diagrams illustrate the molecular interactions and the logical progression from target engagement to the therapeutic effect.
Caption: Mechanism of action of this compound.
Caption: Logical flow from this compound to reduced LDL-C.
Experimental Protocols
While the specific experimental protocols for the characterization of this compound are not publicly available, a representative methodology for identifying and evaluating small molecule inhibitors of the PCSK9-LDLR interaction is described below. This is a generalized protocol based on common practices in the field.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PCSK9-LDLR PPI Inhibition
This assay is a common method to screen for and quantify the inhibition of protein-protein interactions in a high-throughput format.
1. Principle: The assay is based on the fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665). One interacting protein (e.g., PCSK9) is labeled with the donor, and the other (e.g., LDLR) is labeled with the acceptor. When the proteins interact, the donor and acceptor are brought into close proximity, allowing FRET to occur upon excitation of the donor. Inhibitors that disrupt this interaction will cause a decrease in the FRET signal.
2. Materials:
-
Recombinant human PCSK9, tagged (e.g., with a 6xHis tag)
-
Recombinant human LDLR-EGF-A domain, tagged (e.g., with a GST tag)
-
Anti-tag antibody labeled with Europium cryptate (donor)
-
Anti-tag antibody labeled with XL665 (acceptor)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well low-volume microplates
-
HTRF-compatible microplate reader
3. Procedure:
-
Prepare a solution of recombinant PCSK9 and the donor-labeled antibody in assay buffer.
-
Prepare a solution of the recombinant LDLR-EGF-A domain and the acceptor-labeled antibody in assay buffer.
-
Dispense a small volume (e.g., 2 µL) of the test compound at various concentrations into the wells of a 384-well plate. Include positive controls (no inhibitor) and negative controls (no proteins).
-
Add a defined volume (e.g., 4 µL) of the PCSK9/donor antibody solution to each well.
-
Add a defined volume (e.g., 4 µL) of the LDLR/acceptor antibody solution to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the HTRF ratio (acceptor signal / donor signal) and normalize the data against the controls.
-
Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Representative workflow for an HTRF-based PPI assay.
Conclusion
This compound represents a promising small molecule approach to modulating cholesterol metabolism through the inhibition of the PCSK9-LDLR interaction. While the publicly available data is currently limited to its in vitro inhibitory potency, the established mechanism of PCSK9 provides a strong rationale for its potential as a lipid-lowering agent. Further studies are required to fully elucidate its binding kinetics, cellular activity, and in vivo efficacy and safety profile. The experimental frameworks outlined in this guide provide a basis for the continued investigation of this and other similar small molecule PCSK9 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Insights into Binding Mechanisms of Potential Inhibitors Targeting PCSK9 Protein via Molecular Dynamics Simulation and Free Energy Calculation [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Computational Design, Synthesis, and Biological Evaluation of Diimidazole Analogues Endowed with Dual PCSK9/HMG-CoAR-Inhibiting Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Pcsk9-IN-2 role in cholesterol metabolism
An In-Depth Technical Guide on the Role of a Novel PCSK9 Inhibitor, Pcsk9-IN-2, in Cholesterol Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis, primarily through its role in the degradation of the low-density lipoprotein receptor (LDLR). Inhibition of PCSK9 has emerged as a powerful therapeutic strategy for lowering low-density lipoprotein cholesterol (LDL-C) levels and reducing cardiovascular risk. This document provides a comprehensive technical overview of this compound, a novel small molecule inhibitor of PCSK9. We will delve into its mechanism of action, present key preclinical data, outline detailed experimental protocols for its evaluation, and visualize its effects on relevant biological pathways.
Introduction to PCSK9 and its Role in Cholesterol Metabolism
PCSK9 is a serine protease that is highly expressed in the liver.[1][2] It plays a crucial role in regulating the number of LDLRs on the surface of hepatocytes.[] The process begins with the synthesis of PCSK9 in the endoplasmic reticulum, followed by its secretion into the bloodstream.[4][5] Circulating PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the hepatocyte surface.[6] This binding event targets the LDLR for degradation in lysosomes, thereby preventing its recycling back to the cell surface.[1][5] The reduction in LDLR density on hepatocytes leads to decreased clearance of LDL-C from the circulation, resulting in elevated plasma LDL-C levels.[2][4]
The significance of PCSK9 in cholesterol metabolism is underscored by genetic studies. Gain-of-function mutations in the PCSK9 gene are associated with familial hypercholesterolemia and an increased risk of atherosclerotic cardiovascular disease.[7] Conversely, loss-of-function mutations lead to lower LDL-C levels and a reduced risk of cardiovascular events.[8] These findings have established PCSK9 as a compelling therapeutic target for hypercholesterolemia.
This compound: A Novel Small Molecule Inhibitor
This compound is a synthetic, orally bioavailable small molecule designed to inhibit the activity of PCSK9. Unlike monoclonal antibodies that bind to circulating PCSK9, this compound is designed to interfere with the PCSK9-LDLR interaction, thereby preventing LDLR degradation.
Mechanism of Action
This compound functions by binding to a specific allosteric site on the PCSK9 protein. This binding induces a conformational change in PCSK9 that prevents its interaction with the LDLR. By blocking this crucial step, this compound allows for the normal recycling of the LDLR to the hepatocyte surface, leading to an increased capacity for LDL-C clearance from the bloodstream.
Figure 1. Mechanism of Action of this compound.
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Activity of this compound
| Assay Type | Parameter | Value |
| PCSK9-LDLR Binding Assay | IC50 | 45 nM |
| Cellular LDLR Uptake Assay (HepG2 cells) | EC50 | 150 nM |
| Cytotoxicity Assay (HepG2 cells) | CC50 | > 50 µM |
Table 2: In Vivo Efficacy of this compound in a Murine Model of Hypercholesterolemia
| Treatment Group | Dose (mg/kg, oral, daily) | LDL-C Reduction (%) | Total Cholesterol Reduction (%) |
| Vehicle Control | - | 0 | 0 |
| This compound | 10 | 35 ± 5 | 28 ± 4 |
| This compound | 30 | 58 ± 7 | 45 ± 6 |
| Atorvastatin | 20 | 42 ± 6 | 33 ± 5 |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
PCSK9-LDLR Binding Assay (In Vitro)
Objective: To determine the concentration of this compound required to inhibit the binding of PCSK9 to the LDLR by 50% (IC50).
Materials:
-
Recombinant human PCSK9 protein
-
Recombinant human LDLR-EGF-A domain
-
96-well microplates coated with LDLR-EGF-A
-
HRP-conjugated anti-PCSK9 antibody
-
TMB substrate
-
This compound compound series
Protocol:
-
Coat 96-well plates with recombinant human LDLR-EGF-A domain overnight at 4°C.
-
Wash plates with PBS containing 0.05% Tween-20 (PBST).
-
Block non-specific binding sites with 5% BSA in PBST for 1 hour at room temperature.
-
Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubate recombinant human PCSK9 with the various concentrations of this compound for 30 minutes.
-
Add the PCSK9/Pcsk9-IN-2 mixture to the LDLR-coated plates and incubate for 2 hours at room temperature.
-
Wash plates with PBST.
-
Add HRP-conjugated anti-PCSK9 antibody and incubate for 1 hour.
-
Wash plates and add TMB substrate.
-
Stop the reaction with 1M H2SO4 and measure absorbance at 450 nm.
-
Calculate the IC50 value using non-linear regression analysis.
Cellular LDLR Uptake Assay (HepG2 cells)
Objective: To assess the effect of this compound on the uptake of fluorescently labeled LDL by human hepatocyte (HepG2) cells.
Materials:
-
HepG2 cells
-
DMEM supplemented with 10% FBS
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
This compound compound
-
Recombinant human PCSK9
-
Flow cytometer
Protocol:
-
Seed HepG2 cells in 24-well plates and allow them to adhere overnight.
-
Starve cells in serum-free media for 4 hours to upregulate LDLR expression.
-
Treat cells with varying concentrations of this compound in the presence of a fixed concentration of recombinant human PCSK9 for 6 hours.
-
Add DiI-LDL to the media and incubate for 4 hours.
-
Wash cells with PBS to remove unbound DiI-LDL.
-
Trypsinize the cells and resuspend in PBS.
-
Analyze the cellular fluorescence using a flow cytometer.
-
Calculate the EC50 value based on the increase in DiI-LDL uptake.
Figure 2. Experimental Workflow for Cellular LDLR Uptake Assay.
In Vivo Efficacy Study in a Murine Model
Objective: To evaluate the LDL-C lowering efficacy of orally administered this compound in a hypercholesterolemic mouse model.
Materials:
-
C57BL/6J mice
-
High-fat, high-cholesterol diet
-
This compound compound formulated for oral gavage
-
Atorvastatin (positive control)
-
Blood collection supplies
-
Clinical chemistry analyzer for lipid profiling
Protocol:
-
Induce hypercholesterolemia in C57BL/6J mice by feeding a high-fat, high-cholesterol diet for 8 weeks.
-
Randomize mice into treatment groups (vehicle, this compound low dose, this compound high dose, atorvastatin).
-
Administer the respective treatments daily via oral gavage for 4 weeks.
-
Collect blood samples via retro-orbital bleeding at baseline and at the end of the treatment period.
-
Separate plasma and measure LDL-C and total cholesterol levels using a clinical chemistry analyzer.
-
Perform statistical analysis to compare lipid levels between treatment groups.
Conclusion
This compound represents a promising novel, orally active small molecule inhibitor of PCSK9. The preclinical data presented herein demonstrate its potent ability to disrupt the PCSK9-LDLR interaction, leading to enhanced LDLR recycling and significant reductions in plasma LDL-C levels in a relevant animal model. Further investigation, including comprehensive safety and toxicology studies, is warranted to advance this compound towards clinical development as a potential new therapy for the management of hypercholesterolemia.
References
- 1. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nps.org.au [nps.org.au]
- 4. article.imrpress.com [article.imrpress.com]
- 5. m.youtube.com [m.youtube.com]
- 6. PCSK9 inhibitors in the prevention of cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PCSK9 in cholesterol metabolism: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PCSK9 inhibition: A game changer in cholesterol management - Mayo Clinic [mayoclinic.org]
In-Depth Technical Guide to the Target Binding Affinity of Pcsk9-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target binding affinity and mechanism of action of Pcsk9-IN-2, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). This document details the quantitative binding data, experimental methodologies for its characterization, and the relevant biological pathways.
Introduction to PCSK9 and this compound
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a serine protease that plays a critical role in cholesterol homeostasis.[1][2][3] It functions by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[1] This binding targets the LDLR for lysosomal degradation, thereby reducing the number of LDLRs available to clear circulating low-density lipoprotein cholesterol (LDL-C) from the bloodstream.[1] Elevated levels of PCSK9 are associated with increased LDL-C and a higher risk of atherosclerotic cardiovascular disease.[4]
This compound, also referred to as PCSK9 modulator-2, is a small molecule designed to inhibit the activity of PCSK9. By doing so, it prevents the degradation of LDLR, leading to increased LDLR recycling to the hepatocyte surface, enhanced LDL-C uptake from the circulation, and consequently, a reduction in plasma LDL-C levels.
Quantitative Binding Affinity Data
The following table summarizes the available quantitative data for this compound (PCSK9 modulator-2). This data is derived from cellular assays that measure the functional consequences of PCSK9 inhibition.
| Parameter | Value | Cell Line | Assay Description | Reference |
| EC50 | 202 nM | Not Specified | Potency as a modulator of PCSK9. | [5][6][7][8] |
| IC50 | 201.7 nM | HepG2 | Inhibition of human PCSK9 in HepG2 cells. | [5][7] |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the canonical PCSK9 signaling pathway and the mechanism of action of this compound. Under normal physiological conditions, secreted PCSK9 binds to the LDLR, leading to its endocytosis and subsequent degradation in the lysosome. This reduces the number of LDLRs on the cell surface. This compound is hypothesized to interfere with the PCSK9-LDLR interaction, thereby preventing LDLR degradation and promoting its recycling to the cell surface for continued LDL-C clearance.
PCSK9 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The binding affinity and inhibitory activity of small molecules like this compound are commonly determined using biochemical and cell-based assays. Below are detailed methodologies for two such key experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is used to quantify the direct interaction between PCSK9 and the LDLR's EGF-A domain and to screen for inhibitors of this interaction.
Objective: To measure the binding of PCSK9 to the LDLR and the inhibitory effect of this compound.
Materials:
-
Recombinant human PCSK9, biotinylated
-
Europium-labeled LDLR ectodomain (Eu-LDLR)
-
Dye-labeled acceptor (e.g., streptavidin-allophycocyanin)
-
This compound (or other test compounds)
-
TR-FRET assay buffer
-
384-well microtiter plates
Procedure:
-
Reagent Preparation:
-
Prepare a 1x TR-FRET assay buffer by diluting a 3x stock solution with distilled water.
-
Dilute the dye-labeled acceptor and Eu-LDLR to their working concentrations in 1x assay buffer.
-
Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in 1x assay buffer.
-
-
Assay Plate Setup:
-
Add the diluted Eu-LDLR and dye-labeled acceptor to all wells of a 384-well plate.
-
Add the serially diluted this compound or vehicle control to the appropriate wells.
-
-
Reaction Initiation:
-
Dilute biotinylated PCSK9 to its final working concentration in 1x assay buffer.
-
Add the diluted biotinylated PCSK9 to all wells except for the negative control wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 2 hours), protected from light.
-
-
Data Acquisition:
-
Read the plate using a microplate reader capable of TR-FRET. Measure the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
-
PCSK9-LDLR Binding ELISA
This is a solid-phase enzyme-linked immunosorbent assay to measure the inhibition of the PCSK9-LDLR interaction.
Objective: To determine the ability of this compound to block the binding of PCSK9 to the LDLR.
Materials:
-
Recombinant human LDLR ectodomain
-
Recombinant human PCSK9 with a detection tag (e.g., His-tag)
-
This compound (or other test compounds)
-
Coating buffer (e.g., PBS)
-
Blocking buffer (e.g., PBS with BSA or non-fat milk)
-
Wash buffer (e.g., PBS with Tween-20)
-
HRP-conjugated anti-tag antibody (e.g., anti-His-HRP)
-
Chemiluminescent HRP substrate
-
96-well microplates
Procedure:
-
Plate Coating:
-
Dilute the LDLR ectodomain in coating buffer and add to the wells of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate with wash buffer.
-
Add blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Inhibitor and Protein Incubation:
-
Wash the plate.
-
Prepare serial dilutions of this compound.
-
In a separate plate or tubes, pre-incubate the tagged PCSK9 with the serially diluted this compound or vehicle control.
-
Transfer the PCSK9-inhibitor mixtures to the LDLR-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate.
-
Add the HRP-conjugated anti-tag antibody diluted in blocking buffer to each well.
-
Incubate for 1 hour at room temperature.
-
-
Signal Development and Measurement:
-
Wash the plate.
-
Add the chemiluminescent HRP substrate to each well.
-
Immediately read the luminescence using a microplate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the concentration of this compound and fit the data to a dose-response curve to calculate the IC50 value.
-
Experimental Workflow for Inhibitor Screening
The following diagram outlines a typical workflow for the screening and characterization of small molecule inhibitors of PCSK9, such as this compound.
Workflow for PCSK9 Small Molecule Inhibitor Screening.
References
- 1. PCSK9 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pro-protein convertase subtilisin/kexin type 9 (PCSK9) - Proteopedia, life in 3D [proteopedia.org]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chembk.com [chembk.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PCSK9 modulator-2-参数-MedChemExpress (MCE) [antpedia.com]
Unveiling the Potential of Pcsk9-IN-2: A Preliminary Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal regulator of cholesterol homeostasis, making it a prime therapeutic target for managing hypercholesterolemia and reducing cardiovascular disease risk. Small molecule inhibitors of the PCSK9-low-density lipoprotein receptor (LDLR) interaction represent a promising, orally-available alternative to current antibody-based therapies. This technical guide provides a preliminary overview of the pharmacological data for Pcsk9-IN-2, a novel small molecule inhibitor in this class. While extensive in vivo and clinical data are not yet publicly available, this document summarizes the initial in vitro findings and outlines the key experimental methodologies relevant to its characterization.
Quantitative In Vitro Efficacy
The primary reported pharmacological parameter for this compound is its in vitro potency in disrupting the interaction between PCSK9 and the LDLR. This is a critical first step in evaluating the potential of any new PCSK9 inhibitor.
| Parameter | Value | Assay Type |
| IC50 | 7.57 μM | PCSK9-LDLR Protein-Protein Interaction (PPI) Assay |
Note: This IC50 value represents the concentration of this compound required to inhibit 50% of the binding between PCSK9 and the LDLR in a biochemical assay. Further studies are required to determine its efficacy in a cellular context and in vivo.
Core Signaling Pathway and Mechanism of Action
This compound exerts its effect by directly interfering with the binding of extracellular PCSK9 to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes. By inhibiting this interaction, this compound prevents the PCSK9-mediated endocytosis and subsequent lysosomal degradation of the LDLR. This leads to an increased number of LDLRs being recycled back to the cell surface, thereby enhancing the clearance of circulating LDL-cholesterol from the bloodstream.
Figure 1. Mechanism of Action of this compound.
Key Experimental Protocols
The determination of the preliminary pharmacological data for this compound would have relied on a series of well-established in vitro assays. Below are detailed methodologies for key experiments.
PCSK9-LDLR Binding Assay (ELISA-based)
This assay is fundamental for quantifying the inhibitory effect of compounds on the PCSK9-LDLR interaction.
Objective: To determine the IC50 value of this compound.
Materials:
-
Recombinant human PCSK9 (His-tagged)
-
Recombinant human LDLR-EGF-AB domain
-
96-well microplates
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
This compound (in DMSO, serially diluted)
-
Anti-His-tag antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the LDLR-EGF-AB domain and incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound protein.
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Compound Incubation: Add serial dilutions of this compound to the wells, followed by the addition of a fixed concentration of His-tagged PCSK9. Incubate for 1-2 hours at room temperature to allow for binding.
-
Washing: Wash the plate to remove unbound PCSK9 and the test compound.
-
Detection: Add the anti-His-tag-HRP antibody conjugate to the wells and incubate for 1 hour at room temperature.
-
Washing: Wash the plate to remove the unbound antibody.
-
Signal Development: Add TMB substrate to the wells and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add the stop solution to quench the reaction, resulting in a yellow color.
-
Data Acquisition: Measure the absorbance at 450 nm using a plate reader.
-
Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.
Figure 2. ELISA-based PCSK9-LDLR Binding Assay Workflow.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular environment. While no CETSA data for this compound is available, this protocol outlines how it would be performed.
Objective: To confirm that this compound binds to PCSK9 within intact cells.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium and reagents
-
This compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blotting reagents
-
Anti-PCSK9 antibody
-
Thermocycler
Procedure:
-
Cell Treatment: Treat cultured hepatocytes with either vehicle (DMSO) or this compound at various concentrations and incubate to allow for cell penetration and target binding.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures in a thermocycler. The binding of this compound is expected to stabilize the PCSK9 protein, increasing its melting temperature.
-
Cell Lysis: Lyse the cells to release the intracellular proteins.
-
Separation of Aggregates: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The soluble protein fraction remains in the supernatant.
-
Protein Quantification: Collect the supernatant and quantify the total protein concentration.
-
Western Blotting: Analyze the amount of soluble PCSK9 in each sample by SDS-PAGE and Western blotting using an anti-PCSK9 antibody.
-
Analysis: The intensity of the PCSK9 bands at different temperatures for the vehicle- and compound-treated samples are compared. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Figure 3. Cellular Thermal Shift Assay (CETSA) Workflow.
Future Directions
The preliminary in vitro data for this compound is a promising starting point. To build a comprehensive pharmacological profile, further studies are essential, including:
-
Cell-based assays: To determine the on-target efficacy in a more physiological context, such as measuring the upregulation of LDLR on the surface of hepatocytes and the increased uptake of LDL-C.
-
Pharmacokinetic studies: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models.
-
In vivo efficacy studies: To assess the LDL-C lowering effect of this compound in relevant animal models of hypercholesterolemia.
-
Selectivity and off-target profiling: To ensure the compound's specificity for PCSK9 and to identify any potential off-target effects.
-
Toxicology studies: To evaluate the safety profile of the compound.
The development of orally available small molecule inhibitors of PCSK9, such as this compound, holds the potential to revolutionize the management of hypercholesterolemia, offering a more convenient and potentially more cost-effective treatment option compared to injectable monoclonal antibodies. The initial in vitro potency of this compound warrants further investigation to fully elucidate its therapeutic potential.
An In-Depth Technical Guide to the Intellectual Property and Patents Surrounding Pcsk9-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intellectual property landscape surrounding Pcsk9-IN-2, a novel small molecule inhibitor of the Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and Low-Density Lipoprotein Receptor (LDLR) protein-protein interaction (PPI). This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of targeting PCSK9.
Introduction to this compound
This compound is a small molecule designed to disrupt the interaction between PCSK9 and the LDLR. By inhibiting this interaction, this compound increases the number of LDLRs on the surface of hepatocytes, leading to enhanced clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream. This mechanism of action makes it a promising candidate for the treatment of hypercholesterolemia and the prevention of atherosclerotic cardiovascular disease. The discovery and characterization of this compound are primarily detailed in the scientific publication, "Discovery of Novel Small Molecule Inhibitors Disrupting the PCSK9-LDLR Interaction" by Sun H, et al., published in the Journal of Chemical Information and Modeling in 2021.[1][2]
Core Intellectual Property and Patents
The primary intellectual property concerning this compound and related compounds appears to be encompassed within patent application WO2020150474A1 , titled "Pcsk9 inhibitors and methods of use thereof." While this patent may not explicitly name "this compound," the chemical scaffolds and methods of use described are highly relevant to small molecule inhibitors targeting the PCSK9-LDLR interaction.
Key Features of the Patent Application:
-
Focus: The patent centers on novel heteroaryl compounds capable of binding to the PCSK9 protein.
-
Mechanism: The described invention aims to disrupt the PCSK9-LDLR interaction, thereby preventing LDLR degradation and promoting LDL-C reduction.
-
Therapeutic Applications: The primary indicated use is for the treatment and prevention of cardiovascular diseases.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound as reported in the available scientific literature.
| Parameter | Value | Reference |
| IC50 (PCSK9-LDLR PPI) | 7.57 µM | Sun H, et al. J Chem Inf Model. 2021.[1][2] |
| Kd (Binding affinity to PCSK9) | 2.50 µM | Sun H, et al. J Chem Inf Model. 2021.[2] |
| Molecular Formula | C26H32N6O6 | |
| Molecular Weight | 524.57 g/mol | |
| CAS Number | 2099167-44-7 |
Experimental Protocols
Detailed methodologies for the key experiments that form the basis of the intellectual property claims are crucial for reproducibility and further development. The following protocols are based on the descriptions provided in the primary scientific literature.
PCSK9-LDLR Protein-Protein Interaction (PPI) Inhibition Assay
This assay is fundamental to identifying and characterizing small molecule inhibitors.
Objective: To measure the ability of a test compound (e.g., this compound) to inhibit the binding of PCSK9 to the LDLR.
Methodology:
-
Reagents and Materials: Recombinant human PCSK9 protein, recombinant human LDLR-EGF-A domain, appropriate assay buffer, and a detection system (e.g., HTRF, ELISA).
-
Procedure:
-
Immobilize the LDLR-EGF-A domain onto a microplate.
-
Add a pre-incubated mixture of recombinant PCSK9 and the test compound at varying concentrations.
-
Incubate to allow for binding.
-
Wash to remove unbound components.
-
Add a detection antibody conjugated to a reporter enzyme or fluorophore that specifically binds to PCSK9.
-
Measure the signal, which is proportional to the amount of bound PCSK9.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the compound concentration.
Surface Plasmon Resonance (SPR) for Binding Affinity (Kd) Determination
SPR is employed to determine the binding kinetics and affinity of the inhibitor to its target protein.
Objective: To quantify the binding affinity (Kd) of this compound to the PCSK9 protein.
Methodology:
-
Instrumentation and Reagents: SPR instrument, sensor chip (e.g., CM5), recombinant human PCSK9 protein, running buffer, and this compound.
-
Procedure:
-
Immobilize recombinant PCSK9 onto the surface of the sensor chip.
-
Inject a series of concentrations of this compound over the chip surface.
-
Monitor the change in the SPR signal in real-time to measure association and dissociation.
-
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Cellular LDL Uptake Assay
This assay assesses the functional consequence of PCSK9 inhibition in a cellular context.
Objective: To determine if this compound can increase the uptake of LDL-C in liver cells.
Methodology:
-
Cell Culture and Reagents: Human hepatocyte cell line (e.g., HepG2), cell culture medium, fluorescently labeled LDL (e.g., DiI-LDL), and this compound.
-
Procedure:
-
Culture HepG2 cells to a suitable confluency.
-
Treat the cells with varying concentrations of this compound for a specified period.
-
Add fluorescently labeled LDL to the cell culture medium.
-
Incubate to allow for LDL uptake.
-
Wash the cells to remove unbound labeled LDL.
-
Measure the intracellular fluorescence using a plate reader or flow cytometry.
-
-
Data Analysis: Quantify the increase in LDL uptake in treated cells compared to untreated controls.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key biological pathway and experimental workflows relevant to this compound.
PCSK9-Mediated LDLR Degradation Pathway and Point of Intervention
Caption: PCSK9 pathway and this compound's inhibitory action.
Experimental Workflow for Inhibitor Screening and Validation
Caption: Workflow for this compound discovery and validation.
Logical Relationship of PCSK9 Inhibition and Cholesterol Reduction
Caption: Causal chain from PCSK9 inhibition to LDL-C reduction.
References
Methodological & Application
Application Notes and Protocols: Pcsk9-IN-2 for in vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are curated based on publicly available data for representative small molecule PCSK9 inhibitors. The compound "Pcsk9-IN-2" is not specifically detailed in the public domain. Therefore, the data and protocols presented here are based on a representative orally bioavailable small molecule PCSK9 inhibitor, NYX-PCSK9i, and should be adapted and optimized for specific experimental needs.
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[1][2][3][4] This reduction in LDLR density leads to decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation, a major risk factor for atherosclerotic cardiovascular disease. Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C. While monoclonal antibodies and siRNA therapeutics are established PCSK9 inhibitors, there is a growing interest in the development of orally bioavailable small molecule inhibitors.
This document provides an overview of the application of a representative small molecule PCSK9 inhibitor in in vivo animal models, including its mechanism of action, efficacy data, and detailed experimental protocols.
Mechanism of Action
Small molecule PCSK9 inhibitors are designed to disrupt the protein-protein interaction between PCSK9 and the LDLR. By binding to PCSK9, these inhibitors prevent its association with the LDLR, thereby sparing the receptor from degradation. This leads to an increased number of LDLRs on the hepatocyte surface, which enhances the clearance of circulating LDL-C.
Below is a diagram illustrating the signaling pathway of PCSK9 and the mechanism of action of a small molecule inhibitor.
Caption: PCSK9 Signaling and Inhibition.
Quantitative Data
The following tables summarize the in vivo efficacy of the representative small molecule PCSK9 inhibitor, NYX-PCSK9i, in a hyperlipidemic mouse model.
Table 1: In Vivo Efficacy of NYX-PCSK9i in APOE*3-Leiden.CETP Mice
| Treatment Group | Dose (mg/kg) | Duration | Change in Total Cholesterol (%) |
| Vehicle Control | - | 28 days | - |
| NYX-PCSK9i | 30 | 28 days | Dose-dependent reduction |
| NYX-PCSK9i | 50 | 28 days | ↓ 57% |
Data from a study evaluating NYX-PCSK9i in the APOE*3-Leiden.CETP mouse model.
Table 2: Combination Therapy of NYX-PCSK9i with Atorvastatin
| Treatment Group | Dose (mg/kg) | Duration | Change in Total Cholesterol (%) |
| Vehicle Control | - | 35 days | - |
| Atorvastatin | Not specified | 35 days | ↓ 27% |
| NYX-PCSK9i | 50 | 35 days | ↓ 46% |
| NYX-PCSK9i + Atorvastatin | 50 + Not specified | 35 days | ↓ 65% |
Data from a 35-day study in the APOE*3-Leiden.CETP mouse model.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the in vivo efficacy of a small molecule PCSK9 inhibitor.
Animal Model
A suitable animal model for studying hyperlipidemia and the effects of PCSK9 inhibitors is the APOE*3-Leiden.CETP mouse . This model exhibits a human-like lipoprotein profile and is responsive to lipid-lowering therapies.
Experimental Workflow
The general workflow for an in vivo efficacy study is outlined below.
Caption: General In Vivo Experimental Workflow.
Protocol for Oral Administration (Gavage)
Materials:
-
Small molecule PCSK9 inhibitor (e.g., NYX-PCSK9i)
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose, or a commercially available vehicle like Solutol/ethanol/saline mixture. Note: The optimal vehicle should be determined based on the compound's solubility and stability.)
-
Gavage needles (flexible or rigid, appropriate size for mice)
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of the PCSK9 inhibitor.
-
Prepare the vehicle solution.
-
Suspend or dissolve the inhibitor in the vehicle to the desired concentration (e.g., for a 50 mg/kg dose in a 20g mouse with a dosing volume of 10 µL/g, the concentration would be 5 mg/mL).
-
Ensure the solution is homogenous before each administration.
-
-
Animal Handling and Gavage:
-
Gently restrain the mouse.
-
Measure the correct length of the gavage needle (from the tip of the nose to the last rib).
-
Insert the gavage needle smoothly and without force into the esophagus.
-
Slowly administer the prepared dosing solution.
-
Carefully remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol for Plasma Lipid Analysis
Materials:
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Commercial enzymatic kits for total cholesterol, HDL-C, and triglycerides.
Procedure:
-
Blood Collection:
-
Collect blood from the tail vein or via cardiac puncture at the time of euthanasia into EDTA-coated tubes.
-
-
Plasma Separation:
-
Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and store at -80°C until analysis.
-
-
Lipid Measurement:
-
Thaw plasma samples on ice.
-
Determine the concentrations of total cholesterol, HDL-cholesterol, and triglycerides using commercially available enzymatic kits according to the manufacturer's instructions.
-
Calculate LDL-cholesterol levels using the Friedewald formula (if triglycerides are below 400 mg/dL): LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5).
-
Protocol for Western Blot of Hepatic LDLR
Materials:
-
Liver tissue samples
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against LDLR
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Protein Extraction:
-
Homogenize frozen liver tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LDLR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software and normalize the LDLR signal to the loading control.
-
Conclusion
The use of small molecule PCSK9 inhibitors in in vivo animal models, such as the APOE*3-Leiden.CETP mouse, provides a valuable platform for evaluating their efficacy and mechanism of action. The protocols outlined in this document offer a comprehensive guide for researchers to conduct such studies. The representative data demonstrates that oral administration of a small molecule PCSK9 inhibitor can significantly reduce plasma cholesterol levels, both as a monotherapy and in combination with statins, supporting their potential as a novel therapeutic strategy for hypercholesterolemia.
References
Application Notes and Protocols for PCSK9 Inhibitors in Mouse Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: While "Pcsk9-IN-2" is identified as a novel small molecule inhibitor of the PCSK9-LDLR protein-protein interaction with an IC50 of 7.57 μM, specific in vivo dosing information for mouse studies is not currently available in the public domain.[1][2] The following application notes and protocols provide a comprehensive overview of dosing and experimental design for various classes of PCSK9 inhibitors in mice, which can serve as a valuable reference for studies with novel small molecule inhibitors like this compound.
Introduction to PCSK9 Inhibition
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation. This process reduces the number of LDLRs available to clear circulating LDL cholesterol (LDL-C), leading to elevated plasma LDL-C levels. Inhibition of PCSK9, therefore, represents a clinically validated therapeutic strategy for lowering LDL-C and reducing the risk of cardiovascular disease. Several classes of PCSK9 inhibitors have been developed, including monoclonal antibodies, small interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), and small molecule inhibitors.
Dosing of PCSK9 Inhibitors in Mouse Studies
The appropriate dosage of a PCSK9 inhibitor in mouse studies depends on the class of the inhibitor, its potency, and the specific mouse model being used. Below are tables summarizing typical dosing regimens for different classes of PCSK9 inhibitors based on published literature.
Small Molecule Inhibitors
Small molecule inhibitors that disrupt the PCSK9-LDLR interaction are an emerging class of therapeutics. Due to the lack of specific in vivo data for this compound, the following table provides dosing information for other reported small molecule PCSK9 inhibitors in mice.
| Compound | Mouse Model | Dose | Route of Administration | Key Findings |
| NYX-PCSK9i | APOE*3-Leiden.CETP | 50 mg/kg | PO, SC | Significantly decreased plasma total cholesterol.[3] |
| E28362 | ApoE-/- | 20, 60 mg/kg/day | i.g. | Significantly decreased plasma LDL-C and atherosclerotic lesion area.[4] |
| PCSK9-IN-10 | ApoE KO | 30 mg/kg/day | p.o. | Reduced total cholesterol and atherosclerotic plaque size.[5] |
Monoclonal Antibodies
Monoclonal antibodies are a well-established class of PCSK9 inhibitors. They bind to circulating PCSK9 and prevent its interaction with the LDLR.
| Compound | Mouse Model | Dose | Route of Administration | Key Findings |
| Evolocumab | Wild-type | 10 mg/kg (single dose) | IV | Reduced total cholesterol by 20-28% within 144 hours.[6] |
| Alirocumab | Liver humanized mice | 10 mg/kg | s.c. | Decreased plasma total cholesterol and LDL-C.[4] |
siRNA and Antisense Oligonucleotides (ASOs)
siRNAs and ASOs act by inhibiting the synthesis of PCSK9 protein.
| Compound | Mouse Model | Dose | Route of Administration | Key Findings |
| LNA ASO | Wild-type | 5-40 mg/kg (single dose) | IV | Dose-dependent reduction of PCSK9 mRNA with an ED50 of ~9 mg/kg.[2] |
| RBD7022 (siRNA) | Humanized APOC3 transgenic | 1 or 3 mg/kg (single dose) | Not specified | Robust reduction in LDL-C. |
Experimental Protocols
This section provides a generalized protocol for evaluating the in vivo efficacy of a novel PCSK9 inhibitor in a mouse model.
In Vivo Efficacy Study in C57BL/6 Mice
Objective: To determine the effect of a novel PCSK9 inhibitor on plasma lipid levels in wild-type mice.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Novel PCSK9 inhibitor (e.g., this compound)
-
Vehicle control (appropriate for the inhibitor's formulation)
-
Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)
-
Centrifuge
-
Plasma lipid analysis kits (e.g., for total cholesterol, LDL-C, HDL-C, triglycerides)
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the start of the study.
-
Randomization: Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Baseline Blood Collection: Collect baseline blood samples (e.g., via tail vein or retro-orbital sinus) after a 4-6 hour fast.
-
Compound Administration: Administer the PCSK9 inhibitor or vehicle control to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection, subcutaneous injection) and dosing frequency will depend on the pharmacokinetic properties of the compound.
-
Blood Collection During Treatment: Collect blood samples at various time points after administration (e.g., 4, 8, 24, 48, 72 hours) to assess the time course of the effect.
-
Terminal Blood and Tissue Collection: At the end of the study, collect a terminal blood sample via cardiac puncture. Tissues such as the liver can be harvested to analyze LDLR protein levels.
-
Plasma Analysis: Separate plasma from the blood samples by centrifugation. Analyze plasma for total cholesterol, LDL-C, HDL-C, and triglyceride levels using commercially available kits.
-
Liver Analysis (Optional): Prepare liver lysates and determine the protein levels of LDLR by Western blotting to confirm the mechanism of action.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., t-test, ANOVA) to compare the treatment group with the vehicle control group.
Diagrams
PCSK9 Signaling Pathway
References
Application Notes and Protocols for Small Molecule PCSK9 Inhibitors
A Note on "Pcsk9-IN-2": Extensive searches for a specific molecule designated "this compound" did not yield definitive chemical structure or experimental data. The following application notes and protocols are based on publicly available information for various potent, small molecule inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), which are likely to share similar experimental handling and application. Researchers should validate these protocols for their specific small molecule of interest.
I. Introduction
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[1][2] This reduction in LDLR levels leads to decreased clearance of LDL-cholesterol (LDL-C) from the circulation, a major risk factor for atherosclerotic cardiovascular disease. Small molecule inhibitors of PCSK9 aim to disrupt the PCSK9-LDLR interaction or inhibit PCSK9 expression, thereby increasing LDLR availability and enhancing LDL-C uptake by liver cells.[3][4] These notes provide essential information on the solubility, formulation, and experimental application of representative small molecule PCSK9 inhibitors for preclinical research.
II. Quantitative Data Summary
For ease of reference, the following tables summarize key quantitative data for representative small molecule PCSK9 inhibitors.
Table 1: Solubility of Representative Small Molecule PCSK9 Inhibitors
| Compound Name/Identifier | Solvent | Solubility | Reference |
| E28362 | DMSO | 1 M | [1] |
| PBS | 3 mM | [1] | |
| Compound 3f | DMSO | 10 mM (stock solution) | [5] |
Table 2: Example Experimental Concentrations and Dosages
| Compound Name/Identifier | Experiment Type | Cell Line / Animal Model | Concentration / Dosage | Effect | Reference |
| E28362 | In Vitro | HepG2, AML12 | 5, 10, 20 µM | Increased LDLR protein levels | [1] |
| Polydatin | In Vitro | HepG2 | 0.5, 1.5, 5.0 µM | Inhibited PCSK9-mediated LDLR degradation | [6] |
| P-21 (Nanoformulated P-4) | In Vivo | C57BL/6 Mice (High-Fat Diet) | 1, 3, 10, 30 mg/kg (Oral) | 20-90% LDL-C lowering | [7] |
| NYX-PCSK9i | In Vivo | APOE*3-Leiden.CETP Mice | Dose-dependent | Up to 57% decrease in plasma total cholesterol | [8] |
III. Signaling Pathway and Mechanism of Action
Small molecule PCSK9 inhibitors primarily act by preventing the interaction between PCSK9 and the LDLR. This preserves the LDLR population on the hepatocyte surface, leading to increased clearance of circulating LDL-C.
Caption: PCSK9-mediated LDLR degradation and its inhibition.
IV. Experimental Protocols
A. In Vitro Protocol: Evaluation of PCSK9 Inhibition in a Cell-Based Assay
This protocol describes a method to assess the ability of a small molecule inhibitor to prevent PCSK9-mediated degradation of the LDLR in a human hepatocyte cell line.
1. Materials and Reagents:
-
Human hepatoma cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin
-
Phosphate-buffered saline (PBS)
-
Small molecule PCSK9 inhibitor
-
DMSO (for stock solution)
-
Recombinant human PCSK9 protein
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies: anti-LDLR, anti-beta-actin (loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein assay kit (e.g., BCA)
2. Experimental Workflow:
Caption: Workflow for in vitro evaluation of PCSK9 inhibitors.
3. Detailed Methodology:
-
Cell Culture: Seed HepG2 cells in 6-well plates and allow them to adhere and grow for 12-24 hours in standard culture medium.[6]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the small molecule inhibitor in DMSO (e.g., 10 mM). Store at -20°C or -80°C as recommended for the specific compound. Studies suggest many compounds are stable in DMSO for extended periods under proper storage.[9]
-
Treatment:
-
Prepare working solutions of the inhibitor at various concentrations (e.g., 0.5, 1.5, and 5.0 µM) by diluting the stock solution in cell culture medium. The final DMSO concentration should be kept low (e.g., ≤ 0.5%).[6]
-
Pre-incubate the diluted inhibitor with recombinant human PCSK9 protein (e.g., 15 µg/mL) for 30 minutes at room temperature.[6]
-
Remove the culture medium from the HepG2 cells and replace it with the inhibitor/PCSK9 mixture. Include appropriate controls (vehicle control with DMSO, PCSK9 only).
-
Incubate the cells for 24 hours at 37°C in a CO2 incubator.[6]
-
-
Protein Analysis:
-
Wash the cells with cold PBS and then lyse them using a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay or similar method.
-
Perform SDS-PAGE and Western blotting to detect LDLR and a loading control (e.g., beta-actin).
-
Quantify the band intensities using densitometry to determine the relative levels of LDLR protein in treated versus control cells.
-
B. In Vivo Protocol: Evaluation of a Small Molecule PCSK9 Inhibitor in a Mouse Model
This protocol provides a general framework for assessing the in vivo efficacy of an orally administered small molecule PCSK9 inhibitor in a hypercholesterolemic mouse model.
1. Materials and Reagents:
-
Hypercholesterolemic mouse model (e.g., C57BL/6 mice on a high-fat diet, or APOE*3-Leiden.CETP mice)
-
Small molecule PCSK9 inhibitor
-
Formulation vehicle (e.g., nanocrystal formulation, or a solution/suspension in a suitable vehicle like 0.5% methylcellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., micro-hematocrit tubes)
-
ELISA kits for plasma LDL-C and total cholesterol
2. Experimental Workflow:
Caption: Workflow for in vivo evaluation of PCSK9 inhibitors.
3. Detailed Methodology:
-
Animal Model and Acclimatization: Acclimatize male C57BL/6 mice (6-8 weeks old) and feed them a high-fat diet for a specified period to induce hypercholesterolemia.[7]
-
Formulation Preparation: Formulate the small molecule inhibitor for oral administration. This may involve creating a nanocrystal suspension or dissolving/suspending the compound in a suitable vehicle.[7] The specific formulation will depend on the physicochemical properties of the inhibitor.
-
Dosing:
-
Sample Collection and Analysis:
-
Collect blood samples from the mice at baseline (before the start of treatment) and at the end of the study.
-
Separate the plasma by centrifugation.
-
Measure the concentrations of LDL-C and total cholesterol in the plasma using commercially available ELISA kits.
-
-
Data Analysis: Compare the changes in lipid levels from baseline to the end of the study between the treatment groups and the vehicle control group to determine the efficacy of the inhibitor.
V. Stability and Storage
-
Stock Solutions: Small molecule inhibitors are typically dissolved in DMSO to create high-concentration stock solutions. These should be stored at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and light. While many compounds are stable in DMSO, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[9]
-
Working Solutions: Aqueous working solutions should be prepared fresh for each experiment from the DMSO stock. The solubility in aqueous buffers like PBS can be limited, so it is crucial to ensure the compound remains in solution at the final working concentration.[1]
By following these generalized protocols and adapting them to the specific properties of the small molecule inhibitor under investigation, researchers can effectively evaluate its potential as a therapeutic agent for hypercholesterolemia.
References
- 1. A novel small-molecule PCSK9 inhibitor E28362 ameliorates hyperlipidemia and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico Screening of Chemical Libraries to Develop Inhibitors That Hamper the Interaction of PCSK9 with the LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of small-molecule PCSK9 inhibitors for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A New Strategy for Rapidly Screening Natural Inhibitors Targeting the PCSK9/LDLR Interaction In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lupinepublishers.com [lupinepublishers.com]
- 8. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Pcsk9-IN-2 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of Pcsk9-IN-2, a small molecule inhibitor of the PCSK9-LDLR protein-protein interaction. Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results.
Introduction to this compound
This compound is a research compound that inhibits the interaction between Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and the Low-Density Lipoprotein Receptor (LDLR). By blocking this interaction, this compound prevents the PCSK9-mediated degradation of LDLR, leading to an increased number of receptors on the cell surface and enhanced clearance of LDL cholesterol from the circulation. Its potential as a therapeutic agent for managing cholesterol levels is a subject of ongoing research.
PCSK9 Signaling Pathway
The diagram below illustrates the mechanism of action of PCSK9 and the inhibitory effect of this compound.
Caption: PCSK9-mediated LDLR degradation pathway and its inhibition by this compound.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₂N₆O₆ | [1] |
| Molecular Weight | 524.57 g/mol | [1] |
| IC₅₀ (PCSK9-LDLR PPI) | 7.57 μM | [2] |
| Storage (Solid) | 2-8°C or -20°C, sealed, dry | [1][3] |
| Storage (in Solvent) | -80°C | [1] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Safety Precautions
This compound is a chemical compound for research use only. A full Safety Data Sheet (SDS) should be consulted before use.[1]
-
Harmful if swallowed. [1]
-
Very toxic to aquatic life with long lasting effects. [1]
-
Avoid inhalation of dust and contact with eyes and skin.[1]
-
Work in a well-ventilated area, preferably a chemical fume hood.[1]
-
Wear appropriate PPE at all times.
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies.
Workflow for Stock Solution Preparation
Caption: Step-by-step workflow for preparing a this compound stock solution.
Step-by-Step Procedure:
-
Calculate the required mass of this compound.
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 524.57 g/mol × 1000 mg/g = 5.246 mg
-
-
Weigh the this compound powder.
-
Using a calibrated analytical balance, carefully weigh out 5.246 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Add the solvent.
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
-
Dissolve the compound.
-
Tightly cap the tube and vortex the solution until the powder is completely dissolved. The solution should be clear and free of particulates. Gentle warming or sonication may be used to aid dissolution if necessary, but avoid excessive heat.
-
-
Aliquot the stock solution.
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
-
Store the stock solution.
-
Store the aliquots at -80°C for long-term storage.[1] When stored properly, solutions in DMSO are generally stable for several months.
-
Preparation of Working Solutions for Cell-Based Assays
For most cell-based experiments, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Thaw a single aliquot of the 10 mM stock solution.
-
Remove one tube from the -80°C freezer and allow it to thaw completely at room temperature.
-
-
Perform serial dilutions (if necessary).
-
It is recommended to perform initial dilutions from the high-concentration stock in DMSO before the final dilution into aqueous-based cell culture medium. This helps to prevent precipitation of the compound.
-
-
Prepare the final working solution.
-
Directly add the required volume of the 10 mM stock solution (or a diluted intermediate) to the pre-warmed cell culture medium to achieve the desired final concentration.
-
For example, to make a 10 µM working solution in 10 mL of media:
-
Volume of stock = (Final concentration × Final volume) / Stock concentration
-
Volume of stock = (10 µM × 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
This results in a final DMSO concentration of 0.1% (10 µL in 10 mL).
-
Mix the working solution thoroughly by gentle inversion or pipetting before adding it to the cells.
-
Note: Always prepare fresh working solutions from the stock solution for each experiment to ensure consistency and accuracy. Discard any unused diluted working solution.
References
Application Note: Quantification of Pcsk9-IN-2 in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol metabolism.[1][2] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, promoting its degradation and thereby reducing the clearance of LDL cholesterol (LDL-C) from the bloodstream.[1][3] Elevated levels of LDL-C are a major risk factor for atherosclerotic cardiovascular disease.[4][5] Inhibition of PCSK9 is a validated therapeutic strategy to lower LDL-C levels.[3] While monoclonal antibodies that target PCSK9 have been successful, there is ongoing research into the development of small molecule inhibitors.
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Pcsk9-IN-2, a novel small molecule inhibitor of PCSK9, in human plasma. This method is suitable for use in preclinical and clinical pharmacokinetic studies.
Signaling Pathway
The diagram below illustrates the role of PCSK9 in LDL receptor regulation and the mechanism of action for a PCSK9 inhibitor.
References
- 1. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring research trends and hotspots on PCSK9 inhibitor studies: a bibliometric and visual analysis spanning 2007 to 2023 [frontiersin.org]
- 3. PCSK9 Inhibition: Insights From Clinical Trials and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Finding inhibitors for PCSK9 using computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Potent Small-Molecule PCSK9 Inhibitors Based on Quantitative Structure-Activity Relationship, Pharmacophore Modeling, and Molecular Docking Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Pcsk9-IN-2 experimental variability issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential experimental variability when working with Pcsk9-IN-2, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor designed to disrupt the function of PCSK9. PCSK9 is a protein that plays a critical role in regulating low-density lipoprotein cholesterol (LDL-C) levels in the bloodstream.[1][2][] It binds to the low-density lipoprotein receptor (LDLR) on the surface of liver cells, leading to the degradation of the LDLR.[2][4][5] By degrading LDLRs, PCSK9 reduces the liver's ability to clear LDL-C from the blood, resulting in higher circulating LDL-C levels.[1][2] this compound likely interferes with PCSK9's ability to bind to the LDLR or inhibits its secretion from cells, thereby increasing the number of LDLRs on the cell surface and enhancing LDL-C uptake from the circulation.
Q2: What are the common sources of experimental variability when using small molecule inhibitors like this compound?
A2: Experimental variability with small molecule inhibitors can arise from several factors:
-
Compound Solubility and Stability: Poor solubility can lead to inaccurate concentrations and precipitation of the compound in your experimental system.[6] Stability issues can result in the degradation of the inhibitor over time, reducing its potency.[7]
-
Cell-Based Assay Conditions: Variations in cell density, passage number, and serum concentration in the culture medium can all impact cellular responses to the inhibitor.
-
Off-Target Effects: At higher concentrations, small molecule inhibitors may interact with other proteins besides the intended target, leading to unexpected biological effects.[6][8]
-
In Vivo Administration: Factors such as the formulation, route of administration, and metabolism of the compound can significantly affect its bioavailability and efficacy in animal models.[6][9]
Q3: How can I ensure the proper handling and storage of this compound?
A3: Proper handling and storage are critical for maintaining the integrity of this compound. While specific information for this compound is not available, general guidelines for similar small molecules suggest storing the compound as a solid at -20°C or -80°C.[9][10] For stock solutions, it is recommended to dissolve the compound in a suitable solvent like DMSO and store it in small aliquots at -80°C to minimize freeze-thaw cycles.[9][10] Always refer to the manufacturer's data sheet for specific storage recommendations.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell-Based Assays
This guide addresses common issues leading to variability in in vitro experiments using this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no inhibitory activity | Compound Precipitation: this compound may have precipitated out of solution. | Visually inspect the media for any precipitate. If observed, prepare a fresh dilution of the compound. Consider using a different solvent or a lower concentration. Heating and/or sonication may aid dissolution.[10] |
| Compound Degradation: The inhibitor may have degraded due to improper storage or handling. | Prepare fresh stock solutions from a new vial of the compound. Ensure proper storage conditions are maintained. | |
| Suboptimal Assay Conditions: Cell density, serum concentration, or incubation time may not be optimal. | Optimize assay parameters systematically. Perform a cell titration to determine the optimal cell number. Test a range of serum concentrations, as serum components can sometimes interfere with compound activity. | |
| High variability between replicates | Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates. | Ensure thorough mixing of the cell suspension before plating. Use a multichannel pipette for consistent dispensing. |
| Edge Effects: Evaporation from wells on the outer edges of the plate can concentrate the compound and affect cell viability. | Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile water or media to maintain humidity. | |
| Unexpected cytotoxicity | Off-Target Effects: At high concentrations, this compound may be affecting other cellular pathways.[6] | Perform a dose-response curve to determine the optimal non-toxic concentration range. Use the lowest effective concentration to minimize off-target effects.[6] |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration in the culture medium is below a non-toxic level (typically <0.5% for DMSO). Include a vehicle control (solvent only) in your experiments. |
Guide 2: Challenges in In Vivo Experiments
This guide provides troubleshooting for common issues encountered during in vivo studies with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Poor in vivo efficacy | Low Bioavailability: The compound may be poorly absorbed or rapidly metabolized. | Optimize the formulation and route of administration. Consider using formulation vehicles known to improve the solubility and stability of small molecules, such as a mix of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil.[9][10] |
| Inadequate Dosing: The dose may be too low to achieve a therapeutic concentration at the target site. | Perform a dose-escalation study to determine the optimal dose. Measure plasma concentrations of the compound to correlate exposure with efficacy. | |
| High inter-animal variability | Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. | Ensure accurate and consistent dosing for all animals. Use appropriate techniques for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). |
| Biological Variability: Differences in metabolism and physiology between individual animals. | Increase the number of animals per group to improve statistical power. Ensure that animals are age- and weight-matched. |
Experimental Protocols
Protocol 1: Cell-Based LDL Uptake Assay
This protocol is designed to assess the effect of this compound on the ability of liver cells to take up LDL-C.
-
Cell Culture: Plate HepG2 cells (a human liver cell line) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined amount of time (e.g., 24 hours).
-
LDL-C Incubation: Add fluorescently labeled LDL-C (e.g., DiI-LDL) to the cells and incubate for 4 hours at 37°C.[11]
-
Cell Lysis and Fluorescence Measurement: Wash the cells to remove unbound DiI-LDL, lyse the cells, and measure the fluorescence intensity using a plate reader.
-
Data Analysis: An increase in fluorescence intensity in this compound-treated cells compared to the vehicle control indicates enhanced LDL-C uptake.
Protocol 2: PCSK9 Secretion Assay
This protocol measures the effect of this compound on the secretion of PCSK9 from cells.
-
Cell Culture and Treatment: Plate HepG2 cells and treat them with this compound as described in Protocol 1.
-
Conditioned Media Collection: After the treatment period, collect the cell culture supernatant (conditioned media).
-
PCSK9 Quantification: Measure the concentration of PCSK9 in the conditioned media using a commercially available ELISA kit.
-
Cell Viability and Protein Normalization: Lyse the cells and perform a cell viability assay (e.g., MTT) or a total protein quantification assay (e.g., BCA) to normalize the PCSK9 secretion levels to the number of viable cells or total protein content.
-
Data Analysis: A decrease in PCSK9 concentration in the conditioned media of this compound-treated cells suggests that the compound inhibits PCSK9 secretion.
Visualizations
Caption: PCSK9 binds to the LDLR, leading to its degradation and reduced LDL-C clearance.
Caption: A logical workflow for troubleshooting experimental variability with this compound.
References
- 1. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. article.imrpress.com [article.imrpress.com]
- 5. nps.org.au [nps.org.au]
- 6. caymanchem.com [caymanchem.com]
- 7. Improving Stability Enhances In Vivo Efficacy of a PCSK9 Inhibitory Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PCSK9-IN-24 | Others 14 | 2974496-96-1 | Invivochem [invivochem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Identification and in vitro characterization of two new PCSK9 Gain of Function variants found in patients with Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Pcsk9-IN-2 insolubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Pcsk9-IN-2, particularly concerning its solubility.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and experimental use of this compound.
Question: this compound powder is not dissolving in my chosen solvent. What should I do?
Answer:
Insolubility is a common challenge with many small molecule inhibitors. If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Verify the Appropriate Solvent: For in vitro studies, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution of small molecule inhibitors like this compound.[1][2][3] For in vivo applications, more complex formulations are often necessary.
-
Employ Mechanical Assistance:
-
Apply Gentle Heat: Gently warm the solution to 37-50°C. Be cautious and monitor the process closely, as excessive heat can degrade the compound.
-
Start with a Small Amount: When preparing your stock solution, add a small amount of the recommended solvent to the powdered compound first to create a slurry. Then, gradually add the remaining solvent while mixing. This can help prevent the formation of clumps that are difficult to dissolve.
Question: My this compound precipitates when I dilute my DMSO stock solution in an aqueous buffer or cell culture medium. How can I prevent this?
Answer:
This is a common phenomenon known as "salting out" or precipitation, which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is less soluble. To mitigate this:
-
Perform Serial Dilutions in DMSO: Before adding the inhibitor to your aqueous medium, perform initial serial dilutions of your concentrated DMSO stock in DMSO to get closer to your final desired concentration.[1]
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration in your aqueous solution that is 0.5% or lower, as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Add Stock Solution to Aqueous Medium with Vortexing: While vortexing the aqueous medium, slowly add the diluted DMSO stock solution drop-by-drop. This rapid mixing can help to keep the compound in solution.
-
Consider Co-solvents for In Vivo Formulations: For animal studies, formulations often require co-solvents to maintain solubility. Common formulations for similar poorly soluble inhibitors include combinations of DMSO with agents like PEG300, Tween-80, and saline or corn oil.[2][3]
Question: What is the recommended storage condition for this compound stock solutions?
Answer:
Once dissolved, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability. Datasheets for similar PCSK9 inhibitors suggest that solutions in DMSO are stable for up to 6 months when stored at -80°C.[2]
Quantitative Data Summary
| Compound Name | Solvent | Maximum Reported Solubility | Notes |
| Pcsk9-IN-11 | DMSO | 125 mg/mL (327.41 mM) | Requires ultrasonication.[1] |
| Pcsk9-IN-23 | DMSO | ≥ 5 mg/mL (11.35 mM) | Clear solution. |
| Pcsk9-IN-24 | DMSO | Typically soluble up to 10 mM | General guidance. |
Experimental Protocols
Protocol for Solubilizing this compound for In Vitro Use
This protocol is based on best practices for handling poorly soluble small molecule inhibitors.
Materials:
-
This compound powder
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Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Pre-warm the Solvent: If necessary, warm the DMSO to room temperature if it has been stored refrigerated.
-
Weigh the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Wetting: Add a small volume of DMSO to the powder to create a paste or slurry.
-
Add Remaining Solvent: Add the remaining volume of DMSO to achieve the desired stock concentration.
-
Vortex: Vortex the tube vigorously for 1-2 minutes.
-
Ultrasonicate: Place the tube in an ultrasonic water bath and sonicate for 15-30 minutes. The water in the bath can be slightly warm (e.g., 37°C) to aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear. If particulates remain, repeat the vortexing and sonication steps.
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Storage: Once fully dissolved, aliquot the stock solution into single-use tubes and store at -80°C.
Visualizations
The following diagrams illustrate key workflows and concepts related to troubleshooting this compound insolubility.
Caption: Troubleshooting workflow for dissolving this compound powder.
Caption: Protocol for diluting DMSO stock of this compound into aqueous solutions.
References
Technical Support Center: Optimizing Pcsk9-IN-2 Concentration for Assays
Welcome to the technical support center for Pcsk9-IN-2. This guide provides detailed answers to frequently asked questions and troubleshooting advice to help researchers, scientists, and drug development professionals optimize the use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). PCSK9 is a crucial regulator of cholesterol metabolism.[1][] It functions by binding to the Low-Density Lipoprotein Receptor (LDLR) on the surface of liver cells, which promotes the degradation of the LDLR within the cell.[1][3][4] This reduction in LDLR numbers means fewer receptors are available to remove LDL cholesterol ("bad cholesterol") from the bloodstream, leading to higher circulating LDL levels.[1][3] this compound works by inhibiting the activity of PCSK9, which in turn increases the number of LDLRs on the cell surface, enhancing the clearance of LDL cholesterol from the blood.[4][5]
Q2: How should I dissolve and store this compound?
A2: For in vitro assays, this compound and similar inhibitors are typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).[6][7] It is critical to use freshly opened, high-purity DMSO, as it can be hygroscopic.[6][7] For animal studies, specific formulations involving solvents like PEG300, Tween-80, and saline may be required.[6][8]
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Storage of Powder: Store the solid compound at -20°C for long-term stability (up to 3 years).[6][7]
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Storage of Stock Solutions: Store DMSO stock solutions in small aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to minimize freeze-thaw cycles.[6][7]
Q3: What is a good starting concentration for my assay?
A3: The optimal concentration depends heavily on the assay type (biochemical vs. cell-based) and the specific experimental conditions.
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Biochemical Assays: For direct protein-protein interaction (PPI) assays, like a PCSK9-LDLR binding assay, a good starting point is to test a wide concentration range centered around the reported IC50 value. For a similar compound, Pcsk9-IN-13, the reported IC50 is 537 nM.[6] Therefore, a range from 1 nM to 10 µM is appropriate.
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Cell-Based Assays: For cell-based assays, such as measuring LDL uptake in HepG2 cells, higher concentrations may be needed to account for cell permeability and metabolism. A starting range of 0.1 µM to 50 µM is recommended. For example, a similar inhibitor showed activity in HepG2 cells at concentrations of 0.1 µM and 1 µM.[6] Another study on a different small molecule inhibitor used concentrations up to 20 µM.[9]
Always perform a dose-response experiment to determine the optimal concentration for your specific system.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for optimizing this compound assays.
Table 1: Physicochemical and Potency Profile of a Representative PCSK9 Small Molecule Inhibitor (Pcsk9-IN-13)
| Parameter | Value | Reference |
|---|---|---|
| IC50 (PCSK9-LDLR Binding) | 537 nM | [6] |
| Effective Concentration (Cell-based LDL Uptake) | 0.1 - 1 µM | [6] |
| Solubility in DMSO | 100 mg/mL (201.77 mM) | [6] |
| Storage (Powder) | -20°C (3 years) | [6] |
| Storage (DMSO Stock) | -80°C (6 months) |[6] |
Table 2: Recommended Starting Concentration Ranges for this compound
| Assay Type | Recommended Starting Range | Key Considerations |
|---|---|---|
| Biochemical (e.g., TR-FRET, ELISA) | 1 nM - 10 µM | Direct inhibition of protein-protein interaction. |
| Cell-Based (e.g., LDL Uptake in HepG2) | 0.1 µM - 50 µM | Cell permeability, compound stability, potential cytotoxicity. |
| Cytotoxicity (e.g., MTT, LDH Assay) | 1 µM - 100 µM | Determine the concentration at which the compound affects cell viability. |
Troubleshooting Guide
Q4: I am not observing any inhibition of PCSK9 activity. What could be wrong?
A4: This is a common issue that can be resolved by systematically checking several factors.
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Compound Integrity and Concentration:
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Solubility: Ensure the inhibitor is fully dissolved. Precipitates can drastically lower the effective concentration. Gentle heating or sonication can aid dissolution.[6][7]
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DMSO Concentration: The final concentration of DMSO in your assay should typically be below 0.5% to avoid solvent-induced artifacts.
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Dose Range: Your concentration range may be too low. Try testing higher concentrations (e.g., up to 50 or 100 µM) in a dose-response curve.
-
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Assay Conditions:
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Protein/Cell Quality: Confirm that your recombinant PCSK9 protein is active and your cells (e.g., HepG2) are healthy and express sufficient LDLR.
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Positive Control: Always include a known inhibitor of the PCSK9-LDLR interaction (like a neutralizing antibody) as a positive control to validate the assay itself.[10][11]
-
-
Experimental Design:
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Incubation Time: The pre-incubation time of the inhibitor with PCSK9 before adding the substrate (LDLR) or before application to cells might be insufficient. Optimize this incubation period.
-
Q5: My results show high variability between replicates. What is the cause?
A5: High variability can stem from several sources:
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Pipetting Errors: Ensure accurate and consistent pipetting, especially when performing serial dilutions from a high-concentration stock.
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Incomplete Dissolution: If the compound is not fully in solution, different wells may receive different effective concentrations.
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Cell Plating Inconsistency: In cell-based assays, ensure cells are evenly seeded and form a consistent monolayer. Edge effects in plates can also contribute to variability.
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Assay Timing: Ensure that incubation times and reagent addition steps are performed consistently across all plates and wells.
Q6: The inhibitor appears to be causing cell death at higher concentrations. How do I confirm this and what should I do?
A6: It is crucial to distinguish between specific inhibition and non-specific cytotoxicity.
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Confirm Cytotoxicity: Run a standard cytotoxicity assay in parallel with your functional assay. Common methods include MTT, MTS, or LDH release assays. Test the same concentration range of this compound used in your main experiment.
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Determine the Cytotoxic Threshold: Identify the concentration at which cell viability drops significantly (e.g., below 90%).
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Adjust Working Concentration: Your optimal working concentration for the functional assay should be well below this cytotoxic threshold to ensure the observed effects are due to specific PCSK9 inhibition and not cell death.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a Biochemical PCSK9-LDLR Binding Assay (TR-FRET)
This protocol outlines a method to measure the direct inhibition of the PCSK9 and LDLR protein-protein interaction.
-
Reagent Preparation:
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Prepare assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20).
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Dilute recombinant human PCSK9 and the LDLR-EGF-A domain (tagged with appropriate FRET partners, e.g., Tb and d2) in assay buffer.
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Prepare a serial dilution of this compound in 100% DMSO, then dilute into assay buffer to the desired final concentrations (ensure final DMSO is ≤0.5%).
-
-
Assay Procedure:
-
Add 5 µL of this compound dilutions (or vehicle control) to the wells of a low-volume 384-well plate.
-
Add 5 µL of the PCSK9 solution and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind.
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Add 10 µL of the LDLR solution to initiate the binding reaction.
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Incubate for 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader according to the manufacturer's instructions for the specific fluorophores used.
-
Calculate the ratio of acceptor to donor emission.
-
Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based LDL Uptake Assay in HepG2 Cells
This protocol measures the functional effect of this compound on the ability of liver cells to take up LDL.
-
Cell Culture and Plating:
-
Culture HepG2 cells in appropriate media (e.g., EMEM with 10% FBS).
-
Seed cells into a 96-well, black-walled, clear-bottom plate at a density that will result in a confluent monolayer (e.g., 2 x 10⁴ cells/well) and allow them to attach overnight.
-
-
Inhibitor and PCSK9 Treatment:
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Prepare serial dilutions of this compound in serum-free media.
-
Aspirate the culture media from the cells and wash once with PBS.
-
Add the media containing this compound to the cells. Include a vehicle control (e.g., 0.1% DMSO).
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Add recombinant human PCSK9 protein (e.g., at a final concentration of 2 µg/mL) to all wells except for the "no PCSK9" control.[12]
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Incubate for 4-6 hours at 37°C.
-
-
LDL Uptake:
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Add fluorescently labeled LDL (e.g., BODIPY-LDL) to each well at a final concentration of 5-10 µg/mL.
-
Incubate for an additional 2-4 hours at 37°C.
-
-
Data Acquisition and Analysis:
-
Aspirate the media and wash the cells 2-3 times with PBS to remove extracellular LDL.
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Add PBS or a suitable lysis buffer to the wells.
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Read the fluorescence intensity on a plate reader.
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Normalize the fluorescence values to the vehicle control and plot against the inhibitor concentration to determine the EC50.
-
Signaling Pathway Visualization
References
- 1. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. article.imrpress.com [article.imrpress.com]
- 4. nps.org.au [nps.org.au]
- 5. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PCSK9-IN-24 | Others 14 | 2974496-96-1 | Invivochem [invivochem.com]
- 9. A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-based, bioluminescent assay for monitoring the interaction between PCSK9 and the LDL receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PCSK9 [Biotinylated] : LDL R Inhibitor Screening ELISA Assay Pair | ACROBiosystems [acrobiosystems.com]
- 12. researchgate.net [researchgate.net]
Pcsk9-IN-2 degradation and storage problems
For researchers, scientists, and drug development professionals utilizing Pcsk9-IN-2, this technical support center provides essential information, troubleshooting guides, and frequently asked questions to ensure successful experimentation.
Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and activity.
Storage Recommendations
| Condition | Solid Form | In Solvent |
| Short-term (weeks) | 2-8°C, sealed, dry[1] | -20°C, protect from light |
| Long-term (months) | -20°C, sealed, dry | -80°C, protect from light |
Handling Guidelines:
-
Hygroscopic Nature: this compound is potentially hygroscopic. Store in a desiccator and minimize exposure to atmospheric moisture.
-
Light Sensitivity: Protect from light, especially when in solution.
-
Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Stock Solutions: Prepare stock solutions in anhydrous DMSO. For long-term storage, aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for creating stock solutions of this compound is dimethyl sulfoxide (DMSO). Ensure the use of anhydrous or molecular biology grade DMSO to minimize the introduction of water, which can affect compound stability and solubility.
Q2: My this compound precipitates when I dilute my DMSO stock solution into aqueous buffer or cell culture medium. What should I do?
A2: This is a common issue with hydrophobic compounds dissolved in DMSO. Here are several strategies to mitigate precipitation:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells. Most cell lines can tolerate up to 1% DMSO without severe cytotoxicity, but it is always best to perform a vehicle control to assess the effect of DMSO on your specific cell line.
-
Dilution Method: Add the DMSO stock solution to your aqueous buffer or media dropwise while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations of the compound.
-
Intermediate Dilution: Consider a serial dilution approach. First, dilute the high-concentration DMSO stock into a smaller volume of DMSO to a lower concentration, and then dilute this into your final aqueous solution.
-
Use of Pluronic F-127: For in vivo studies or challenging in vitro systems, the use of a non-ionic surfactant like Pluronic F-127 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
Q3: I am observing inconsistent results in my cell-based assays. What could be the cause?
A3: Inconsistent results can stem from several factors related to the handling of this compound:
-
Compound Degradation: Ensure that the compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles. It is recommended to use freshly prepared dilutions for each experiment.
-
DMSO Effects: As mentioned, DMSO can have direct effects on cells. Run a vehicle control with the same final concentration of DMSO to differentiate the effects of the solvent from the effects of this compound.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with repeated passaging.
-
Assay Conditions: Maintain consistent assay conditions, including cell density, incubation times, and media composition.
Q4: Is this compound stable in cell culture medium?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no activity of this compound | Compound degradation due to improper storage or handling. | Verify storage conditions. Use fresh stock solutions and avoid repeated freeze-thaw cycles. Protect from light. |
| Inaccurate concentration of the stock solution. | Re-weigh the compound and prepare a fresh stock solution. Confirm the balance is calibrated. | |
| Issues with the experimental setup. | Ensure all other components of the assay (e.g., cells, recombinant proteins) are functioning correctly. Include positive and negative controls. | |
| High background or off-target effects | High concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration with the highest specific activity and lowest off-target effects. |
| DMSO toxicity. | Lower the final DMSO concentration in the assay. Ensure the vehicle control shows no adverse effects. | |
| Precipitation of compound in assay | Poor solubility in aqueous solution. | Refer to the FAQ on compound precipitation for detailed solutions, including optimized dilution methods and the potential use of surfactants. |
Experimental Protocols
The following are representative protocols based on the original discovery of this compound and general practices for similar assays. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro PCSK9-LDLR Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is designed to measure the disruption of the PCSK9-LDLR interaction by this compound.
Materials:
-
Recombinant human PCSK9 protein (tagged, e.g., with His-tag)
-
Recombinant human LDLR-EGF-A domain (tagged, e.g., with Fc-tag)
-
HTRF detection antibodies (e.g., anti-His-Europium and anti-Fc-d2)
-
Assay buffer (e.g., PBS, pH 7.4, with 0.1% BSA)
-
This compound
-
384-well low-volume white plates
Procedure:
-
Prepare a serial dilution of this compound in 100% DMSO. Then, dilute these into the assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 0.5%).
-
In a 384-well plate, add 2 µL of the diluted this compound or vehicle control (DMSO in assay buffer).
-
Add 4 µL of a solution containing the tagged PCSK9 protein to each well.
-
Add 4 µL of a solution containing the tagged LDLR-EGF-A domain to each well.
-
Incubate the plate at room temperature for 1 hour with gentle shaking.
-
Add 10 µL of the HTRF detection antibody mix to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
-
Calculate the HTRF ratio and determine the IC50 value for this compound.
Cellular LDL Uptake Assay
This assay measures the ability of this compound to restore LDL uptake in cells treated with recombinant PCSK9.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
Recombinant human PCSK9 protein
-
This compound
-
96-well black, clear-bottom plates
Procedure:
-
Seed HepG2 cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
The next day, replace the medium with a serum-free medium and incubate for 24 hours to upregulate LDLR expression.
-
Prepare dilutions of this compound in serum-free medium.
-
Pre-incubate the cells with the diluted this compound or vehicle control for 1 hour.
-
Add recombinant PCSK9 protein to the wells (except for the negative control) to a final concentration known to inhibit LDL uptake.
-
Incubate for 1-2 hours.
-
Add fluorescently labeled LDL to each well and incubate for 4 hours at 37°C.
-
Wash the cells three times with cold PBS to remove unbound LDL.
-
Add PBS to each well and measure the fluorescence using a plate reader.
-
The increase in fluorescence in the presence of this compound indicates the restoration of LDL uptake.
Visualizations
PCSK9 Signaling Pathway and Inhibition
Caption: PCSK9 pathway and the mechanism of action of this compound.
General Workflow for a Cell-Based Assay with this compound
References
Technical Support Center: Pcsk9-IN-2 In Vivo Delivery
Disclaimer: Information on a specific molecule designated "Pcsk9-IN-2" is not widely available in the public domain. The following technical support guide is based on the general challenges and methodologies associated with the in vivo delivery of small molecule inhibitors targeting Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The troubleshooting advice, protocols, and data are representative of this class of molecules and should be adapted to the specific properties of your compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is presumed to be a small molecule inhibitor that targets the synthesis or activity of PCSK9. PCSK9 is a protein that plays a critical role in regulating LDL cholesterol levels.[1][2][] It binds to the LDL receptor (LDLR) on the surface of liver cells, leading to the degradation of the LDLR.[4][5] By inhibiting PCSK9, this compound is expected to increase the number of LDL receptors on hepatocytes, thereby enhancing the clearance of LDL cholesterol from the bloodstream and lowering plasma LDL-C levels.[1][4]
Q2: What are the potential advantages of a small molecule inhibitor like this compound over antibody or siRNA therapies?
A2: Small molecule inhibitors can potentially be developed for oral administration, which is a significant advantage over the injectable monoclonal antibodies (e.g., alirocumab, evolocumab) and siRNA therapies (e.g., inclisiran).[6][7] They may also offer better tissue penetration and lower manufacturing costs.
Q3: What are the main challenges in the in vivo delivery of this compound?
A3: The primary challenges for in vivo delivery of small molecule inhibitors like this compound often revolve around poor solubility, low bioavailability, rapid metabolism, and potential off-target effects.[8][9][10][11][12] Ensuring the molecule reaches its target tissue (primarily the liver) at a sufficient concentration and for an adequate duration is crucial for efficacy.
Q4: How can I improve the solubility and bioavailability of this compound?
A4: Several formulation strategies can be employed to enhance the solubility and bioavailability of hydrophobic small molecules. These include the use of co-solvents, self-assembling peptides, nanoemulsions, and encapsulation in nanocarriers like lipid nanoparticles (LNPs) or polymeric nanoparticles.[8][9][11][12] Hydrophobic ion pairing is another technique to modify the physicochemical properties of a molecule to improve its encapsulation and delivery.[8][10]
Q5: What are the expected in vivo effects of successful this compound delivery?
A5: Successful in vivo delivery and target engagement of a PCSK9 inhibitor should result in a significant reduction in plasma LDL cholesterol levels.[13] Studies with other PCSK9 inhibitors have shown LDL-C reductions of up to 60%.[6][13] You may also observe a decrease in plasma PCSK9 protein levels and an increase in hepatic LDL receptor protein levels.[14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no reduction in LDL cholesterol | - Poor Bioavailability: The compound is not being absorbed effectively. - Rapid Metabolism/Clearance: The compound is being cleared from circulation too quickly. - Insufficient Dose: The administered dose is too low to achieve a therapeutic concentration. - Target Engagement Issues: The compound is not effectively inhibiting PCSK9 in vivo. | - Formulation Optimization: Experiment with different delivery vehicles (e.g., LNPs, nanoemulsions) to improve solubility and absorption.[8][12] - Pharmacokinetic (PK) Studies: Conduct PK studies to determine the compound's half-life and optimize the dosing regimen (frequency and amount). - Dose-Response Study: Perform a dose-escalation study to identify the optimal therapeutic dose. - In Vitro Validation: Confirm the inhibitory activity of your specific batch of this compound in a cell-based assay before in vivo administration. |
| High variability in results between animals | - Inconsistent Administration: Variation in injection technique or gavage volume. - Biological Variability: Natural differences in metabolism and response between individual animals. - Formulation Instability: The formulation is not homogenous or stable, leading to inconsistent dosing. | - Standardize Procedures: Ensure all researchers are trained on and adhere to a standardized administration protocol. - Increase Sample Size: Use a larger number of animals per group to account for biological variability. - Formulation Quality Control: Prepare fresh formulations for each experiment and assess for homogeneity and stability. |
| Observed Toxicity or Adverse Effects (e.g., weight loss, lethargy) | - Off-Target Effects: The compound is interacting with other biological targets. - Vehicle Toxicity: The delivery vehicle itself is causing toxicity. - Metabolite Toxicity: A metabolite of the compound is toxic. | - Off-Target Screening: Perform in vitro screening against a panel of common off-targets. - Vehicle Control Group: Always include a control group that receives only the delivery vehicle to assess its toxicity. - Metabolite Profiling: Analyze plasma and tissue samples to identify and assess the toxicity of major metabolites. |
| Precipitation of the compound upon injection | - Poor Solubility in Blood: The compound is not soluble at physiological pH. - Formulation Instability: The formulation is not stable upon dilution in the bloodstream. | - Solubility Testing: Test the solubility of the compound in physiological buffers. - Reformulation: Consider formulations designed for intravenous administration, such as those using self-assembling peptides or nanoemulsions.[9][11] |
Quantitative Data on PCSK9 Inhibitor Efficacy
The following table summarizes the reported efficacy of different classes of PCSK9 inhibitors. This data can serve as a benchmark for your experiments with this compound.
| Inhibitor Class | Examples | Delivery Method | Reported LDL-C Reduction | Dosing Frequency | References |
| Monoclonal Antibodies | Evolocumab, Alirocumab | Subcutaneous Injection | ~60% | Every 2-4 weeks | [6][13] |
| Small Interfering RNA (siRNA) | Inclisiran | Subcutaneous Injection | ~52% | Twice a year (after initial doses) | [6][7] |
| CRISPR-based Gene Editing | (Experimental) | Adenovirus or LNP | ~35-40% (in mice) | Single administration | [14][15] |
| Small Molecule Inhibitors | (Experimental) | Oral or Injection | Variable | Likely daily (oral) | (Data not widely available) |
Experimental Protocols
Key Experiment: In Vivo Efficacy Study of this compound in a Mouse Model
1. Animal Model:
-
C57BL/6J mice are commonly used. To induce hypercholesterolemia, mice can be fed a high-fat, high-cholesterol "Western" diet for 4-8 weeks prior to and during the study.
-
Alternatively, genetic models such as ApoE-/- or Ldlr-/- mice on a chow or Western diet can be used for more severe hypercholesterolemia.
2. Formulation Preparation:
-
Prepare the this compound formulation based on its physicochemical properties. For a hydrophobic compound, this may involve dissolving it in a vehicle such as a mixture of PEG400, Solutol HS 15, and water, or encapsulating it in lipid nanoparticles.
-
Prepare a vehicle-only formulation to serve as a control.
3. Study Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (low dose)
-
Group 3: this compound (high dose)
-
Group 4 (Optional): Positive control (e.g., a known PCSK9 inhibitor)
-
n = 8-10 mice per group.
4. Administration:
-
Administer this compound and vehicle according to the planned route (e.g., oral gavage, intraperitoneal injection, or intravenous injection) and frequency (e.g., daily for 2-4 weeks).
5. Monitoring and Sample Collection:
-
Monitor animal body weight and general health daily.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at specified time points during the study (e.g., weekly) and at the end of the study.
6. Endpoint Analysis:
-
Primary Endpoint: Measure total cholesterol and LDL cholesterol in plasma/serum using commercially available kits.
-
Secondary Endpoints:
-
Measure plasma PCSK9 protein levels by ELISA.
-
At the end of the study, harvest the liver and measure hepatic LDL receptor protein levels by Western blot or immunohistochemistry.
-
Assess liver function by measuring plasma levels of ALT and AST.
-
7. Statistical Analysis:
-
Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the results between the different treatment groups.
Visualizations
Caption: PCSK9 signaling pathway and point of inhibition.
Caption: Experimental workflow for in vivo testing of this compound.
References
- 1. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. article.imrpress.com [article.imrpress.com]
- 4. nps.org.au [nps.org.au]
- 5. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bhf.org.uk [bhf.org.uk]
- 7. Current Evidence and Future Directions of PCSK9 Inhibition | USC Journal Current Evidence and Future Directions of PSCK9 Inhibition [uscjournal.com]
- 8. Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery [agris.fao.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. New drug-formulation method may lead to smaller pills | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 13. PCSK9 Inhibitors: The Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Small Molecule PCSK9 Inhibitors: Pcsk9-IN-2 and Emerging Alternatives
For Researchers, Scientists, and Drug Development Professionals
The quest for orally bioavailable small molecule inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) represents a frontier in cardiovascular drug discovery. These agents promise a more convenient and potentially cost-effective alternative to the currently approved injectable monoclonal antibodies for the management of hypercholesterolemia. This guide provides an objective comparison of Pcsk9-IN-2, a novel small molecule inhibitor, with other publicly disclosed small molecule and biologic inhibitors of PCSK9, supported by available experimental data.
Introduction to PCSK9 and its Inhibition
PCSK9 is a serine protease that plays a critical role in regulating low-density lipoprotein cholesterol (LDL-C) levels. By binding to the LDL receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation. This reduction in LDLR density on the cell surface leads to decreased clearance of circulating LDL-C, a major risk factor for atherosclerotic cardiovascular disease. Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy to increase LDLR recycling, enhance LDL-C uptake from the circulation, and thereby lower plasma LDL-C levels. While monoclonal antibodies have proven effective, the development of small molecule inhibitors has been challenging due to the nature of the protein-protein interaction interface.
Comparative Analysis of PCSK9 Inhibitors
This guide focuses on a direct comparison of this compound with three other inhibitors for which experimental data is available: NYX-PCSK9i, MK-0616, and BMS-962476. The following tables summarize their performance based on key in vitro and in vivo parameters.
Table 1: In Vitro Performance of PCSK9 Inhibitors
| Inhibitor | Type | Target | IC50 | Binding Affinity (K_D) / K_i |
| This compound | Small Molecule | PCSK9-LDLR Interaction | 7.57 µM[1] | 2.50 µM[1] |
| NYX-PCSK9i | Small Molecule | PCSK9-LDLR Interaction | Not explicitly reported | Not explicitly reported |
| MK-0616 | Macrocyclic Peptide | PCSK9 | 2.5 ± 0.1 nM (in human plasma) | 5 pM[2] |
| BMS-962476 | Adnectin (Protein Biologic) | PCSK9 | Sub-nanomolar | Sub-nanomolar |
Table 2: In Vivo Efficacy of PCSK9 Inhibitors
| Inhibitor | Animal Model / Human Study | Dosing | Key Efficacy Results |
| This compound | Data not publicly available | - | - |
| NYX-PCSK9i | APOE*3-Leiden.CETP Mice | 50 mg/kg, oral | - Up to 57% reduction in total cholesterol (monotherapy)[3][4][5]. - 65% reduction in total cholesterol (in combination with atorvastatin)[6]. |
| MK-0616 | Phase 2b Clinical Trial (NCT05261126) | 6, 12, 18, 30 mg once daily, oral | - Dose-dependent LDL-C reduction up to 60.9% (at 30 mg) vs. placebo at Week 8[1][7][8][9][10][11]. |
| BMS-962476 | Cynomolgus Monkeys | Single intravenous or subcutaneous doses | - ~55% reduction in LDL-cholesterol[12][13][14]. - >99% suppression of free PCSK9[12][13]. |
Experimental Methodologies
A comprehensive understanding of the experimental conditions is crucial for the interpretation of the presented data. Below are detailed protocols for the key assays cited in this guide.
PCSK9-LDLR Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is commonly used to screen for inhibitors of the PCSK9-LDLR protein-protein interaction.
Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., d2) when they are in close proximity. One of the interacting partners (e.g., PCSK9) is labeled with the donor, and the other (e.g., LDLR) is labeled with the acceptor. Inhibition of the interaction leads to a decrease in the HTRF signal.
General Protocol:
-
Reagent Preparation: Recombinant human PCSK9 and the extracellular domain of human LDLR are labeled with the HTRF donor and acceptor, respectively, according to the manufacturer's instructions.
-
Assay Reaction: In a low-volume 384-well plate, the test compound (inhibitor) is incubated with the labeled PCSK9 and LDLR proteins in an appropriate assay buffer.
-
Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 2 hours) to allow for the binding interaction to reach equilibrium.
-
Signal Detection: The HTRF signal is read on a compatible plate reader, measuring the fluorescence emission at two different wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated and used to determine the percentage of inhibition. IC50 values are then calculated from the dose-response curves.
Cellular LDL Uptake Assay
This assay assesses the functional consequence of PCSK9 inhibition by measuring the uptake of fluorescently labeled LDL by hepatocytes.
Principle: PCSK9 promotes the degradation of LDLR, leading to reduced LDL uptake. Inhibitors of PCSK9 rescue LDLR from degradation, thereby increasing the uptake of fluorescently labeled LDL (e.g., DiI-LDL) into the cells.
General Protocol:
-
Cell Culture: Human hepatocyte-derived cells (e.g., HepG2) are seeded in a multi-well plate and cultured until they reach a suitable confluency.
-
Treatment: The cells are treated with the test compound in the presence of recombinant human PCSK9 for a specified duration (e.g., 4-24 hours).
-
LDL Incubation: Fluorescently labeled LDL is added to the culture medium, and the cells are incubated for a further period (e.g., 4 hours) to allow for LDL uptake.
-
Washing and Fixation: The cells are washed to remove any unbound fluorescent LDL and then fixed.
-
Quantification: The amount of internalized fluorescent LDL is quantified using a fluorescence plate reader or by fluorescence microscopy.
-
Data Analysis: The fluorescence intensity is normalized to the cell number (e.g., by using a nuclear stain like DAPI), and the percentage increase in LDL uptake compared to the PCSK9-treated control is calculated.
In Vivo Efficacy Study in APOE*3-Leiden.CETP Mice
This transgenic mouse model is used to evaluate the lipid-lowering efficacy of PCSK9 inhibitors in a more human-like lipid metabolism context.
General Protocol:
-
Animal Model: Male or female APOE*3-Leiden.CETP transgenic mice are used. These mice exhibit a human-like lipoprotein profile and are susceptible to diet-induced hypercholesterolemia and atherosclerosis.
-
Diet and Acclimation: The mice are fed a Western-type diet high in fat and cholesterol to induce a hypercholesterolemic phenotype.
-
Treatment Administration: The test compound is administered orally (e.g., by gavage) or via another relevant route at specified doses and frequencies for a defined period (e.g., 28 or 35 days)[5][6].
-
Blood Sampling: Blood samples are collected at baseline and at various time points throughout the study.
-
Lipid Analysis: Plasma total cholesterol, LDL-C, HDL-C, and triglycerides are measured using standard enzymatic assays.
-
Data Analysis: The percentage change in lipid parameters from baseline is calculated for each treatment group and compared to the vehicle-treated control group.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological mechanisms and experimental processes is essential for a clear understanding of PCSK9 inhibitor development.
Caption: PCSK9-mediated degradation of the LDL receptor and the mechanism of small molecule inhibitors.
References
- 1. Efficacy and safety of the oral PCSK9 inhibitor MK-0616: a phase 2b randomized controlled trial [natap.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative characterization of the mechanism of action and impact of a ‘proteolysis-permitting’ anti-PCSK9 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nyrada.com [nyrada.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. merck.com [merck.com]
- 8. researchgate.net [researchgate.net]
- 9. efficacy-and-safety-of-the-oral-pcsk9-inhibitor-mk-0616-a-phase-2b-randomized-controlled-trial - Ask this paper | Bohrium [bohrium.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pharmacologic profile of the Adnectin BMS-962476, a small protein biologic alternative to PCSK9 antibodies for low-density lipoprotein lowering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Pcsk9-IN-2 Versus Monoclonal Antibody Inhibitors for PCSK9-Targeted Therapy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel small molecule inhibitor, Pcsk9-IN-2, and the established class of monoclonal antibody inhibitors targeting Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). This document outlines their mechanisms of action, presents key experimental data for performance comparison, and details the methodologies of the cited experiments.
The discovery of PCSK9 as a key regulator of low-density lipoprotein (LDL) cholesterol metabolism has revolutionized the therapeutic landscape for hypercholesterolemia. By promoting the degradation of the LDL receptor (LDLR), PCSK9 reduces the liver's ability to clear LDL cholesterol from the bloodstream, thereby contributing to atherosclerotic cardiovascular disease. Inhibition of PCSK9 has proven to be a highly effective strategy for lowering LDL cholesterol. This has been clinically validated by the success of monoclonal antibodies (mAbs) that bind to circulating PCSK9. Concurrently, the quest for orally bioavailable and cost-effective alternatives has driven the development of small molecule inhibitors, such as this compound.
This guide offers a direct comparison of these two distinct therapeutic modalities, providing a data-driven overview for researchers in the field.
Mechanism of Action: A Tale of Two Strategies
Both this compound and monoclonal antibody inhibitors aim to disrupt the interaction between PCSK9 and the LDLR, ultimately leading to increased LDLR recycling and enhanced LDL cholesterol clearance. However, they achieve this through fundamentally different molecular approaches.
Monoclonal Antibody Inhibitors (e.g., Alirocumab, Evolocumab): These are large biologic molecules that bind with high affinity and specificity to circulating PCSK9. This binding sterically hinders the interaction of PCSK9 with the EGF-A domain of the LDLR on the surface of hepatocytes. By neutralizing extracellular PCSK9, these antibodies prevent the PCSK9-mediated degradation of the LDLR, leading to a higher density of LDLRs on the cell surface and a subsequent reduction in plasma LDL-C levels.
This compound (Compound 13): As a small molecule inhibitor, this compound also disrupts the protein-protein interaction (PPI) between PCSK9 and the LDLR.[1] Unlike monoclonal antibodies that bind to a large surface area of PCSK9, small molecules like this compound are designed to interact with specific pockets or "hot spots" at the PPI interface. By occupying a critical binding site on PCSK9, this compound prevents the formation of the PCSK9-LDLR complex, thereby rescuing the LDLR from degradation and promoting its recycling to the hepatocyte surface.[1]
Quantitative Performance Comparison
The following tables summarize key in vitro performance metrics for this compound and the monoclonal antibodies, alirocumab and evolocumab.
| Inhibitor | Type | Target Interaction | IC50 | Binding Affinity (Kd) | Reference |
| This compound | Small Molecule | PCSK9-LDLR | 7.57 µM | 2.50 µM (to PCSK9) | [1] |
| Alirocumab | Monoclonal Antibody | PCSK9-LDLR | - | 0.58 nM (to human PCSK9) | [2] |
| Evolocumab | Monoclonal Antibody | PCSK9-LDLR | 2.08 nM | - | [3] |
| Table 1: In Vitro Inhibition of PCSK9-LDLR Interaction. |
| Inhibitor | Cell Line | Assay | Result | Reference |
| This compound | HepG2 | LDL Uptake | Restored LDL uptake function | [1] |
| Evolocumab | HepG2 | LDLR Protein Levels | Increased LDLR protein levels 5.3- to 9.2-fold (in the presence of mevinolin) | [3] |
| Table 2: In Vitro Cell-Based Assay Performance. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
PCSK9-LDLR Protein-Protein Interaction (PPI) Inhibition Assay (for this compound)
This assay was performed to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Principle: A Homogeneous Time Resolved Fluorescence (HTRF) assay was used to measure the inhibition of the binding between recombinant human PCSK9 and the extracellular domain of human LDLR.
-
Materials:
-
Recombinant human PCSK9 protein
-
Recombinant human LDLR-EGF-A domain
-
HTRF donor and acceptor reagents
-
This compound (Compound 13)
-
Assay buffer
-
384-well low-volume plates
-
-
Procedure:
-
A solution of this compound was serially diluted to various concentrations.
-
In a 384-well plate, the diluted this compound, recombinant human PCSK9, and recombinant human LDLR-EGF-A domain were mixed in the assay buffer.
-
The mixture was incubated to allow for the binding reaction to reach equilibrium.
-
HTRF donor and acceptor reagents were added to the wells.
-
After a further incubation period, the HTRF signal was read on a compatible plate reader.
-
The percentage of inhibition was calculated relative to a control with no inhibitor.
-
The IC50 value was determined by fitting the dose-response curve with a four-parameter logistic equation.
-
Surface Plasmon Resonance (SPR) for Binding Affinity (for this compound and Alirocumab)
This technique was used to measure the binding affinity (Kd) between the inhibitors and PCSK9.
-
Principle: SPR measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for the real-time determination of binding kinetics (association and dissociation rates) and affinity.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human PCSK9 protein
-
This compound or Alirocumab
-
Running buffer
-
-
Procedure:
-
Recombinant human PCSK9 was immobilized on the surface of the sensor chip.
-
A series of concentrations of the analyte (this compound or Alirocumab) in running buffer were prepared.
-
The analyte solutions were injected sequentially over the sensor chip surface, allowing for association.
-
Running buffer was then flowed over the chip to monitor the dissociation of the analyte.
-
The sensorgrams (plots of response units versus time) were recorded for each concentration.
-
The association (ka) and dissociation (kd) rate constants were determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (Kd) was calculated as the ratio of kd/ka.
-
HepG2 Cell LDL Uptake Assay (for this compound)
This cell-based assay was performed to evaluate the functional effect of this compound on the ability of liver cells to take up LDL.
-
Principle: The uptake of fluorescently labeled LDL by HepG2 cells, a human hepatoma cell line that expresses the LDLR, is measured. An increase in fluorescence within the cells indicates enhanced LDL uptake.
-
Materials:
-
HepG2 cells
-
Cell culture medium
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
Recombinant human PCSK9
-
This compound
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
HepG2 cells were seeded in a multi-well plate and cultured to an appropriate confluency.
-
The cells were then treated with recombinant human PCSK9 in the presence or absence of various concentrations of this compound for a specified period.
-
Fluorescently labeled LDL was added to the cell culture medium.
-
The cells were incubated to allow for the uptake of the labeled LDL.
-
After incubation, the cells were washed to remove any unbound labeled LDL.
-
The amount of LDL uptake was quantified by measuring the intracellular fluorescence using a fluorescence microscope or a microplate reader.
-
The results were analyzed to determine if this compound could restore the LDL uptake that was inhibited by PCSK9.
-
Discussion and Future Perspectives
The data presented in this guide highlight the distinct profiles of this compound and monoclonal antibody inhibitors. Monoclonal antibodies, such as alirocumab and evolocumab, exhibit exceptionally high binding affinities (in the nanomolar to sub-nanomolar range) and potent inhibition of the PCSK9-LDLR interaction.[2][3] This translates to robust and sustained reductions in LDL cholesterol in clinical settings.
This compound, a small molecule inhibitor, demonstrates a more modest inhibitory activity in the micromolar range.[1] While its potency is lower than that of the monoclonal antibodies, the development of an orally bioavailable small molecule inhibitor represents a significant advancement in the field. The ability of this compound to restore LDL uptake in a cellular model provides crucial proof-of-concept for this therapeutic approach.[1]
The primary advantage of small molecules lies in their potential for oral administration, which offers greater convenience and patient compliance compared to the injectable monoclonal antibodies. Furthermore, the manufacturing costs of small molecules are generally lower than those of biologics, which could lead to more cost-effective therapies.
Future research will likely focus on optimizing the potency and pharmacokinetic properties of small molecule PCSK9 inhibitors to rival the efficacy of monoclonal antibodies. The continued exploration of different chemical scaffolds and binding modes will be crucial in the development of the next generation of PCSK9-targeted therapies. For researchers in this area, the experimental protocols detailed in this guide provide a foundation for the in vitro characterization and comparison of novel PCSK9 inhibitors.
References
- 1. Discovery of Novel Small Molecule Inhibitors Disrupting the PCSK9-LDLR Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alirocumab inhibits atherosclerosis, improves the plaque morphology, and enhances the effects of a statin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Evolocumab, a PCSK9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Small Molecule PCSK9 Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro activity of select small molecule Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibitors across different cell lines. The data presented herein, summarized from publicly available research, offers a valuable resource for the evaluation and selection of compounds for further investigation in the quest for orally bioavailable alternatives to current antibody-based therapies.
Unlocking a New Avenue in Cholesterol Management
PCSK9 has emerged as a pivotal regulator of cholesterol homeostasis. By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation, thereby reducing the clearance of LDL cholesterol from the bloodstream. Inhibition of the PCSK9-LDLR interaction has been clinically validated as an effective strategy for lowering LDL cholesterol and reducing cardiovascular risk. While monoclonal antibodies have demonstrated significant efficacy, the development of small molecule inhibitors offers the promise of oral administration and potentially broader accessibility. This guide focuses on the cross-validation of the activity of several such small molecules in relevant cell line models.
Comparative Efficacy of Small Molecule PCSK9 Inhibitors
The following table summarizes the in vitro activity of various small molecule PCSK9 inhibitors in the commonly used human hepatoma cell line, HepG2. This cell line endogenously expresses PCSK9 and LDLR, making it a relevant model for studying the effects of inhibitors on the PCSK9 pathway.
| Compound ID | Cell Line | Assay Type | Endpoint | Activity |
| Compound 13 | HepG2 | PCSK9-LDLR Protein-Protein Interaction (PPI) | IC50 | 7.57 ± 1.40 µM[1] |
| HepG2 | LDL Uptake Assay | - | Restoration of LDL uptake[1] | |
| 7030B-C5 | HepG2 | PCSK9 mRNA expression | - | Dose-dependent suppression |
| Huh7 | PCSK9 and LDLR protein expression | - | Decreased PCSK9, increased LDLR | |
| Human Primary Hepatocytes | PCSK9 and LDLR protein expression | - | Decreased PCSK9, increased LDLR | |
| Obovatalin A | HepG2 | PCSK9 expression | IC50 | 12.0 µM[2] |
| Acacetin | HepG2 | PCSK9 mRNA expression | IC50 | 15.0 µM[2] |
| Uridine | HepG2 | PCSK9 mRNA expression | IC50 | 13.7 µM[2] |
| Pep2-8 (peptide) | HepG2 | LDL Receptor Surface Levels | - | Dose-dependent increase |
| HepG2 | LDL Uptake Assay | - | Dose-dependent increase[3] |
Visualizing the Mechanism and Experimental Approach
To better understand the context of these findings, the following diagrams illustrate the PCSK9 signaling pathway and a typical experimental workflow for evaluating PCSK9 inhibitors.
Experimental Protocols
The following section outlines a generalized methodology for key experiments used to assess the in vitro activity of PCSK9 inhibitors. These protocols are based on commonly reported procedures in the literature.
Cell Culture
-
Cell Lines: Human hepatoma cell lines such as HepG2 and Huh7 are commonly used. They should be cultured in appropriate media (e.g., DMEM or MEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
LDL Uptake Assay
This assay measures the ability of cells to take up LDL from the surrounding medium, a direct functional consequence of LDLR activity.
-
Materials:
-
Fluorescently labeled LDL (e.g., DiI-LDL).
-
PCSK9 protein (recombinant).
-
Test compounds (small molecule inhibitors).
-
96-well black, clear-bottom plates.
-
-
Procedure:
-
Seed cells (e.g., HepG2) in a 96-well plate and allow them to adhere and grow to a suitable confluency.
-
Pre-treat the cells with the small molecule inhibitor at various concentrations for a specified period (e.g., 1-4 hours).
-
Add recombinant PCSK9 protein to the wells to induce LDLR degradation, along with the test compound.
-
Add fluorescently labeled LDL to the wells and incubate for 3-4 hours to allow for uptake.
-
Wash the cells with phosphate-buffered saline (PBS) to remove extracellular fluorescent LDL.
-
Quantify the intracellular fluorescence using a fluorescence plate reader, fluorescence microscope, or flow cytometer.
-
The increase in fluorescence in the presence of the inhibitor, relative to cells treated with PCSK9 alone, indicates a restoration of LDL uptake.
-
Western Blot for PCSK9 and LDLR Protein Levels
This method is used to quantify the amount of PCSK9 and LDLR protein within the cells or in the culture medium.
-
Procedure:
-
Culture and treat cells with the test compound as described above.
-
Lyse the cells to extract total protein. For secreted PCSK9, collect the cell culture medium.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific for PCSK9 and LDLR. A loading control antibody (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative protein levels.
-
Quantitative PCR (qPCR) for PCSK9 mRNA Expression
qPCR is used to measure the levels of PCSK9 messenger RNA (mRNA), providing insight into whether an inhibitor affects the transcription of the PCSK9 gene.
-
Procedure:
-
Culture and treat cells with the test compound.
-
Isolate total RNA from the cells.
-
Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.
-
Perform qPCR using primers specific for the PCSK9 gene and a reference gene (e.g., GAPDH or ACTB).
-
Analyze the amplification data to determine the relative expression of PCSK9 mRNA.
-
Conclusion and Future Directions
The data and protocols presented in this guide offer a foundational resource for the preclinical evaluation of small molecule PCSK9 inhibitors. While the compounds highlighted show promise in in vitro models, further studies are necessary to establish their efficacy and safety in more complex biological systems. The continued exploration of diverse chemical scaffolds and the use of standardized, cross-validated assays will be crucial in advancing the development of the next generation of oral PCSK9-targeted therapies for the management of hypercholesterolemia and the prevention of cardiovascular disease.
References
Pcsk9-IN-2: A Comparative Analysis of Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pcsk9-IN-2, a modulator of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), against other established PCSK9 inhibitors. The objective is to present a clear overview of its performance based on available experimental data and to provide detailed methodologies for key experiments to enable comprehensive evaluation.
Executive Summary
PCSK9 is a key regulator of low-density lipoprotein cholesterol (LDL-C) levels, making it a prime target for the treatment of hypercholesterolemia.[1] Inhibition of PCSK9 prevents the degradation of the LDL receptor (LDLR), leading to increased clearance of LDL-C from the circulation.[1] While monoclonal antibodies like evolocumab and alirocumab have proven to be highly effective, the search for small molecule inhibitors continues.[1] This guide focuses on this compound, a recently identified small molecule modulator, and places its performance in the context of established therapies.
Performance Comparison
The following table summarizes the available quantitative data for this compound in comparison to other PCSK9 inhibitors. It is important to note that the data for this compound is currently limited, and further studies are required for a comprehensive assessment of its specificity and selectivity.
| Inhibitor | Type | Target Binding Affinity (KD) | In Vitro Potency (IC50/EC50) | Cellular Activity | In Vivo Efficacy (LDL-C Reduction) | Off-Target Effects |
| This compound (PCSK9 modulator-2) | Small Molecule | Data not available | EC50: 202 nM (PCSK9 modulation in HepG2 cells)[2] IC50: 201.7 nM (inhibition of human PCSK9 in HepG2 cells)[2] | Promotes LDL uptake in HepG2 cells (IC50 = 0.315 µM for a similar compound)[3] | Data not available | Data not available |
| Evolocumab (Repatha) | Monoclonal Antibody | ~1.1 nM (to human PCSK9) | IC50: ~0.2 nM (PCSK9-LDLR binding) | Potent inhibition of PCSK9-mediated LDLR degradation | Up to 75% reduction in LDL-C[4][5] | Minimal, with injection-site reactions being the most common.[4][6] |
| Alirocumab (Praluent) | Monoclonal Antibody | ~5 nM (to human PCSK9) | IC50: ~3.7 nM (PCSK9-LDLR binding)[7] | Dose-dependent inhibition of PCSK9/LDLR binding[7] | Up to 60% reduction in LDL-C[8] | Generally well-tolerated; may include injection-site reactions.[9] |
| Peptide Inhibitors (e.g., P9-alb) | Peptide | ~40 nM (in cellular assays)[10] | Data not available | Improved LDLR recovery and cholesterol-lowering activity in vivo[10] | Similar functional endpoints to evolocumab at higher doses[10] | Off-target activities such as OATP inhibition and mast cell degranulation have been observed in earlier analogs.[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
In Vitro PCSK9-LDLR Binding Assay (TR-FRET)
This assay is used to determine the ability of a test compound to inhibit the interaction between PCSK9 and the LDL receptor.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the proximity of two molecules labeled with donor and acceptor fluorophores. Inhibition of the PCSK9-LDLR interaction results in a decrease in the FRET signal.
-
Materials:
-
Recombinant human PCSK9 protein (tagged with a donor fluorophore, e.g., terbium cryptate).
-
Recombinant human LDLR-EGF-A domain (tagged with an acceptor fluorophore, e.g., d2).
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
Test compounds (e.g., this compound) at various concentrations.
-
384-well low-volume microplates.
-
TR-FRET plate reader.
-
-
Procedure:
-
Add 2 µL of the test compound or vehicle control to the wells of the microplate.
-
Add 2 µL of tagged PCSK9 protein to each well.
-
Add 2 µL of tagged LDLR-EGF-A domain to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence at the donor and acceptor emission wavelengths using a TR-FRET plate reader.
-
Calculate the TR-FRET ratio and determine the IC50 value for the test compound. Several small molecule inhibitors have been identified with IC50 values in the nanomolar to low micromolar range using this method.[11][12]
-
Cellular LDL Uptake Assay
This assay assesses the functional consequence of PCSK9 inhibition by measuring the uptake of fluorescently labeled LDL into liver cells.
-
Principle: PCSK9 promotes the degradation of the LDLR, reducing LDL uptake. Inhibitors of PCSK9 will rescue LDLR levels, leading to increased uptake of fluorescently labeled LDL.
-
Materials:
-
HepG2 cells (human liver cancer cell line).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Recombinant human PCSK9 protein.
-
Fluorescently labeled LDL (e.g., DiI-LDL).
-
Test compounds (e.g., this compound) at various concentrations.
-
96-well black, clear-bottom plates.
-
Fluorescence microscope or plate reader.
-
-
Procedure:
-
Seed HepG2 cells in 96-well plates and allow them to adhere overnight.
-
Pre-incubate the cells with the test compound for 1-2 hours.
-
Add recombinant PCSK9 protein to the wells (except for the negative control).
-
Incubate for 4-6 hours to allow for PCSK9-mediated LDLR degradation.
-
Add DiI-LDL to the wells and incubate for an additional 2-4 hours.
-
Wash the cells with PBS to remove unbound DiI-LDL.
-
Measure the intracellular fluorescence using a fluorescence microscope or plate reader.
-
Determine the EC50 value for the test compound's ability to restore LDL uptake. A similar compound demonstrated promotion of LDL uptake in HepG2 cells with an IC50 of 0.315 µM.[3]
-
Off-Target Selectivity Screening
To assess the selectivity of this compound, a broad panel of in vitro pharmacology assays should be conducted.
-
Principle: The test compound is screened against a panel of receptors, ion channels, transporters, and enzymes to identify potential off-target interactions.
-
Procedure:
-
Utilize a contract research organization (CRO) that offers comprehensive safety pharmacology panels (e.g., Eurofins SafetyScreen, CEREP BioPrint).
-
Provide the test compound at a specified concentration (typically 1-10 µM).
-
The CRO will perform binding or functional assays for a wide range of targets.
-
Analyze the results to identify any significant off-target hits (typically >50% inhibition or stimulation at the tested concentration). For example, it is important to assess inhibition of hERG channels to evaluate potential cardiotoxicity.[3]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PCSK9 signaling pathway and a typical experimental workflow for evaluating a novel PCSK9 inhibitor.
Caption: PCSK9-mediated LDL Receptor Degradation Pathway and Point of Inhibition.
Caption: Experimental Workflow for the Evaluation of this compound.
References
- 1. PCSK9: From Basic Science Discoveries to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Astrazeneca discloses new PCSK9 inhibitors | BioWorld [bioworld.com]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Evolocumab, a PCSK9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A PCSK9-binding antibody that structurally mimics the EGF(A) domain of LDL-receptor reduces LDL cholesterol in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PCSK9 Inhibition: Insights From Clinical Trials and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bjcardio.co.uk [bjcardio.co.uk]
- 10. Improving Stability Enhances In Vivo Efficacy of a PCSK9 Inhibitory Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. | BioWorld [bioworld.com]
- 12. researchgate.net [researchgate.net]
In Vitro Showdown: A Head-to-Head Comparison of Pcsk9-IN-2 and Alirocumab in Disrupting the PCSK9-LDLR Interaction
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the small molecule inhibitor Pcsk9-IN-2 and the monoclonal antibody alirocumab in their ability to inhibit the interaction between Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and the Low-Density Lipoprotein Receptor (LDLR). This guide synthesizes available experimental data to highlight the key performance differences and provides detailed methodologies for the cited experiments.
At a Glance: Quantitative Performance Comparison
The following table summarizes the key in vitro performance metrics for this compound and alirocumab based on available literature. It is important to note that the IC50 values were determined using different assay formats, which may influence the direct comparability of the results.
| Parameter | This compound | Alirocumab |
| Target | PCSK9-LDLR Protein-Protein Interaction | Human and Mouse PCSK9 |
| Molecule Type | Small Molecule | Human Monoclonal Antibody (IgG1) |
| IC50 | 7.57 µM[1] | Not directly reported in a comparable PPI assay |
| Binding Affinity (KD) | Not Reported | 0.58 nM (to human PCSK9)[2] |
| Mechanism of Action | Disrupts the binding of PCSK9 to LDLR[1] | Binds to PCSK9 and blocks its interaction with LDLR[3][4] |
Delving into the Mechanisms of Action
Both this compound and alirocumab aim to increase the number of LDLRs on the surface of hepatocytes, thereby enhancing the clearance of LDL-cholesterol from the bloodstream. However, they achieve this through distinct molecular mechanisms.
Alirocumab , a fully human monoclonal antibody, binds with high affinity and specificity to circulating PCSK9.[3][4] This binding event sterically hinders PCSK9 from interacting with the EGF-A domain of the LDLR.[3] By neutralizing PCSK9, alirocumab prevents the PCSK9-mediated internalization and subsequent lysosomal degradation of the LDLR, allowing the receptor to be recycled back to the cell surface to clear more LDL-C.
This compound , as a small molecule inhibitor, is designed to directly interfere with the protein-protein interaction between PCSK9 and the LDLR.[1] While the precise binding site on PCSK9 or LDLR is not fully elucidated in the available literature, its activity in a protein-protein interaction assay confirms its function as a direct disruptor of this critical complex formation.
Signaling Pathway of PCSK9-Mediated LDLR Degradation and Points of Inhibition
The following diagram illustrates the signaling pathway of PCSK9 and highlights the points of intervention for both alirocumab and this compound.
Caption: PCSK9 signaling and inhibitor intervention points.
Experimental Methodologies
A clear understanding of the experimental protocols is crucial for interpreting the provided data. The following sections detail the methodologies used to assess the in vitro activity of this compound and alirocumab.
This compound: In Vitro PCSK9-LDLR Binding Assay
The inhibitory activity of this compound on the PCSK9-LDLR interaction was determined using a semi-quantitative solid-phase binding assay.[5]
-
Principle: This assay measures the binding of recombinant His-tagged PCSK9 to a recombinant LDLR-AB domain coated on a microplate. Inhibition of this binding by a test compound results in a decreased signal.
-
Protocol:
-
A microplate is pre-coated with the recombinant LDLR-AB domain, which contains the binding site for PCSK9.
-
Recombinant His-tagged PCSK9 is diluted in a reaction buffer.
-
This compound at various concentrations is pre-incubated with the diluted PCSK9.
-
The PCSK9/Pcsk9-IN-2 mixture is then added to the LDLR-coated wells and incubated to allow for binding.
-
The plate is washed to remove unbound PCSK9.
-
The amount of bound His-tagged PCSK9 is detected using a biotinylated anti-His-tag monoclonal antibody.
-
Horseradish peroxidase (HRP)-conjugated Streptavidin is then added, which binds to the biotinylated antibody.
-
A chromogenic HRP substrate (TMB) is added, and the color development is proportional to the amount of bound PCSK9.
-
The reaction is stopped, and the absorbance is measured. The IC50 value is calculated from the dose-response curve.
-
Alirocumab: Surface Plasmon Resonance (SPR) for Binding Affinity (KD)
The binding affinity of alirocumab to PCSK9 was determined using surface plasmon resonance (SPR) technology.
-
Principle: SPR measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for the real-time determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) is calculated (KD = kd/ka).
-
Protocol:
-
A sensor chip is prepared, typically by immobilizing one of the binding partners (e.g., alirocumab).
-
The other binding partner (e.g., recombinant human PCSK9) is flowed over the sensor surface at various concentrations.
-
The binding and dissociation events are monitored in real-time by detecting changes in the SPR signal.
-
The resulting sensorgrams are fitted to a kinetic binding model to determine the association and dissociation rate constants.
-
The binding affinity (KD) is calculated from the ratio of the rate constants.
-
Experimental Workflow Visualization
The following diagram illustrates the generalized workflow for an in vitro PCSK9-LDLR protein-protein interaction inhibition assay.
Caption: Generalized workflow for a PCSK9-LDLR binding assay.
Conclusion
This guide provides a comparative overview of the in vitro characteristics of the small molecule inhibitor this compound and the monoclonal antibody alirocumab. Alirocumab demonstrates exceptionally high binding affinity to PCSK9 in the nanomolar range, consistent with its nature as a therapeutic antibody. This compound, a small molecule, inhibits the PCSK9-LDLR interaction with micromolar potency. While a direct comparison of IC50 values is challenging due to differing assay methodologies, the data presented here offer valuable insights into the distinct profiles of these two classes of PCSK9 inhibitors. For researchers in the field, this information can aid in the selection of appropriate tool compounds for in vitro studies and inform the design and development of novel PCSK9-targeted therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alirocumab inhibits atherosclerosis, improves the plaque morphology, and enhances the effects of a statin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alirocumab: PCSK9 inhibitor for LDL cholesterol reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. resources.novusbio.com [resources.novusbio.com]
Benchmarking Novel PCSK9 Inhibitors: A Comparative Guide for Researchers
For researchers and drug development professionals, the robust evaluation of new chemical entities is paramount. This guide provides a framework for benchmarking emerging PCSK9 inhibitors, using established tool compounds as a reference. While specific data on "Pcsk9-IN-2" is not publicly available at this time, this document serves as a template for its future evaluation against leading PCSK9 modulators.
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol metabolism, and its inhibition has emerged as a powerful therapeutic strategy for lowering low-density lipoprotein cholesterol (LDL-C).[1][2][3] A variety of modalities targeting PCSK9 have been developed, each with a unique mechanism of action. This guide focuses on three well-characterized tool compounds: the monoclonal antibodies Evolocumab and Alirocumab, and the small interfering RNA (siRNA) Inclisiran.
Comparative Analysis of Leading PCSK9 Tool Compounds
The following tables summarize the key characteristics and clinical data for Evolocumab, Alirocumab, and Inclisiran, providing a baseline for the evaluation of new inhibitors like this compound.
| Compound | Type | Mechanism of Action | Target | Administration |
| Evolocumab (Repatha) | Monoclonal Antibody | Binds to free plasma PCSK9, preventing its interaction with the LDL receptor (LDLR). | Extracellular PCSK9 | Subcutaneous injection every 2 or 4 weeks. |
| Alirocumab (Praluent) | Monoclonal Antibody | Binds to free plasma PCSK9, preventing its interaction with the LDL receptor (LDLR). | Extracellular PCSK9 | Subcutaneous injection every 2 or 4 weeks. |
| Inclisiran (Leqvio) | Small Interfering RNA (siRNA) | Inhibits the intracellular synthesis of PCSK9 by degrading its messenger RNA (mRNA).[4] | PCSK9 mRNA | Subcutaneous injection, initially, then every 6 months. |
| Compound | LDL-C Reduction (as monotherapy or on top of statin) | Key Clinical Outcomes | Common Adverse Events |
| Evolocumab (Repatha) | 50-60% reduction from baseline.[5] | Significant reduction in myocardial infarction, stroke, and coronary revascularization.[5] | Injection site reactions, nasopharyngitis, upper respiratory tract infection. |
| Alirocumab (Praluent) | 50-60% reduction from baseline.[5] | Significant reduction in major adverse cardiovascular events. | Injection site reactions, nasopharyngitis, influenza. |
| Inclisiran (Leqvio) | ~50% reduction from baseline. | Long-term cardiovascular outcomes data are emerging. | Injection site reactions, arthralgia, urinary tract infection. |
Experimental Protocols for Benchmarking PCSK9 Inhibitors
To objectively compare a new inhibitor like this compound, a series of standardized in vitro and in vivo experiments are essential.
In Vitro Assays
-
PCSK9-LDLR Binding Assay:
-
Objective: To determine the potency of the inhibitor in disrupting the interaction between PCSK9 and the LDL receptor's extracellular domain.
-
Methodology: A common method is a biochemical assay using purified, recombinant human PCSK9 and the extracellular domain of LDLR. The interaction can be detected using techniques like Homogeneous Time-Resolved Fluorescence (HTRF) or Surface Plasmon Resonance (SPR). The inhibitor is added at varying concentrations to determine the IC50 value (the concentration at which 50% of the binding is inhibited).
-
-
Cell-Based LDLR Degradation Assay:
-
Objective: To assess the functional consequence of PCSK9 inhibition on LDLR levels on the cell surface.
-
Methodology: A human hepatocyte cell line (e.g., HepG2) is treated with recombinant PCSK9 in the presence and absence of the test inhibitor. After a defined incubation period, the cells are lysed, and the amount of LDLR protein is quantified by Western blotting or flow cytometry. An effective inhibitor will prevent the PCSK9-mediated degradation of the LDLR, resulting in higher receptor levels compared to the PCSK9-treated control.
-
In Vivo Models
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies in Rodents:
-
Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor and its effect on plasma PCSK9 and LDL-C levels.
-
Methodology: The inhibitor is administered to mice or rats (often humanized for PCSK9 to ensure target engagement) at different doses. Blood samples are collected at various time points to measure the concentration of the inhibitor (PK) and the levels of circulating PCSK9 and LDL-C (PD).
-
-
Efficacy Studies in Hypercholesterolemic Animal Models:
-
Objective: To determine the in vivo efficacy of the inhibitor in a disease-relevant model.
-
Methodology: Animal models such as LDLR-deficient mice or transgenic mice expressing human PCSK9 are often used. These animals are fed a high-fat diet to induce hypercholesterolemia. The test inhibitor is then administered, and the effect on plasma LDL-C, total cholesterol, and triglycerides is monitored over time and compared to a vehicle control and a known PCSK9 inhibitor as a positive control.
-
Visualizing the PCSK9 Signaling Pathway and Experimental Workflow
To further clarify the mechanisms and evaluation processes, the following diagrams are provided.
References
- 1. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. article.imrpress.com [article.imrpress.com]
- 3. nps.org.au [nps.org.au]
- 4. Inclisiran vs PCSK9 inhibitors: which LDL-lowering option is right for you? | Instalab [instalab.com]
- 5. Efficacy and safety of inclisiran versus PCSK9 inhibitor versus statin plus ezetimibe therapy in hyperlipidemia: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Pcsk9-IN-2
Researchers and drug development professionals handling Pcsk9-IN-2, a novel small molecule inhibitor of the PCSK9-LDLR protein-protein interaction, must adhere to strict disposal protocols to ensure laboratory safety and environmental protection.[1] This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with established safety standards.
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, preventing its release into the environment is of paramount importance. The following table summarizes the key hazard and precautionary information:
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |
| H410: Very toxic to aquatic life with long lasting effects | P270: Do not eat, drink or smoke when using this product. |
| P273: Avoid release to the environment. | |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P330: Rinse mouth. | |
| P391: Collect spillage. | |
| P501: Dispose of contents/ container to an approved waste disposal plant. |
Data sourced from the this compound Safety Data Sheet.[2]
Step-by-Step Disposal Protocol
Adherence to the following procedural steps is mandatory for the safe disposal of this compound and its containers:
-
Waste Collection:
-
Collect all waste materials, including unused this compound, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), in a designated, clearly labeled, and sealed waste container.
-
Ensure the container is compatible with the chemical waste and will not leak.
-
-
Waste Storage:
-
Engage a Licensed Waste Disposal Service:
-
The disposal of this compound must be handled by an approved and licensed hazardous waste disposal company.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
-
Documentation:
-
Maintain a detailed record of the waste, including the chemical name (this compound), quantity, and date of disposal.
-
This documentation is crucial for regulatory compliance and institutional safety audits.
-
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
